PQR530
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PQR530 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor meticulously engineered to dually target the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving tumor growth, proliferation, survival, and metastasis.[1][2][3] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of all Class I PI3K isoforms and mTOR.[4][5] This dual inhibition leads to a comprehensive shutdown of the pathway, mitigating potential feedback loops and offering a promising therapeutic strategy for a range of malignancies, including those with central nervous system involvement.[1][6] Preclinical data demonstrates robust anti-tumor activity both in vitro across numerous cancer cell lines and in vivo in xenograft models.[5][7]
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
The primary mechanism of action of this compound is its function as a potent, ATP-competitive inhibitor of the kinase domains of both PI3K and mTOR.[4][5] In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).
Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of mTORC1 and mTORC2, which are central regulators of cell growth, protein synthesis, and survival.[3][8] In many cancers, this pathway is constitutively activated through mutations in RTKs, amplification or mutation of PI3K-encoding genes, or the loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3.[1][4]
This compound intervenes by occupying the ATP-binding pocket of both PI3K and mTOR, preventing the phosphorylation of their respective substrates. This leads to a swift and sustained blockade of the entire signaling cascade downstream of these kinases.[4][6]
Caption: this compound dually inhibits PI3K and mTORC1/2 kinases.
Quantitative Data: Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of its targets, translating to effective suppression of cancer cell growth. The following tables summarize the key quantitative metrics from preclinical evaluations.
Table 1: Kinase Binding Affinity and Cellular Potency
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | PI3Kα | 0.84 nM | [4] |
| mTOR | 0.33 nM | [4] | |
| Binding Affinity (Ki) | PI3Kα | ~11 nM | [1] |
| mTOR | ~7.4 nM | [1] | |
| Cellular IC50 | pAkt (Ser473) Inhibition | 70 nM | [4][7] |
| pS6 (Ser235/236) Inhibition | 70 nM | [4][7] | |
| Mean GI50 | 44 Cancer Cell Lines | 426 nM | [4][7] |
Note: Discrepancies in binding affinity values (Kd vs. Ki) are noted as reported in different studies.
Table 2: Preclinical Pharmacokinetics (Mouse Model)
| Parameter | Tissue | Value | Reference |
| Time to Cmax | Plasma & Brain | 30 minutes | [5][6] |
| Cmax (at 50 mg/kg) | Plasma | 7.8 µg/mL | [5][6] |
| Brain | 112.6 µg/mL | [5][6] | |
| Half-life (t1/2) | Plasma & Brain | ~5 hours | [5][6] |
| Brain:Plasma Ratio | - | ~1.6 | [9] |
Note: The high reported Cmax in the brain indicates excellent penetration across the blood-brain barrier.[5][6]
Preclinical In Vivo Efficacy
The potent cellular activity and favorable pharmacokinetic profile of this compound translate to significant anti-tumor efficacy in vivo. Daily oral administration of this compound resulted in a significant decrease in tumor growth in multiple mouse xenograft models, including:
These studies validate the therapeutic potential of this compound in solid and hematological malignancies.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 9. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530: A Technical Guide to its Modulation of the PI3K/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). As an ATP-competitive inhibitor, this compound effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer and neurological disorders. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
The PI3K/AKT/mTOR signaling pathway is a fundamental cellular cascade that governs a wide array of processes, including cell growth, proliferation, survival, and metabolism. In numerous cancers, mutations leading to the constitutive activation of PI3K are common.[1] this compound exerts its therapeutic effects by targeting two key nodes in this pathway: all isoforms of PI3K and both mTOR complexes, mTORC1 and mTORC2.[2] This dual inhibition leads to a comprehensive blockade of the pathway, mitigating the effects of upstream activation and preventing feedback loops that can arise from targeting only a single component.[3]
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PI3K and mTOR kinases, preventing the phosphorylation of their downstream substrates.[2][4] This mode of action results in potent and selective inhibition of the entire PI3K/AKT/mTOR axis.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary targets and its effects on downstream signaling and cell growth.
| Target | Parameter | Value (nM) | Reference |
| PI3Kα | Kd | 0.84 | [2][4] |
| mTOR | Kd | 0.33 | [2][4] |
| Caption: Binding affinities of this compound to its primary kinase targets. |
| Cell Line | Downstream Marker | Parameter | Value (µM) | Reference |
| A2058 Melanoma | pSer473-PKB (Akt) | IC50 | 0.07 | [5][4] |
| A2058 Melanoma | pSer235/236-S6 | IC50 | 0.07 | [5][4] |
| Caption: Cellular potency of this compound in inhibiting downstream signaling. |
| Cell Line Panel | Parameter | Value (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 44 Cancer Cell Lines | Mean GI50 | 426 |[2][5] | Caption: Anti-proliferative activity of this compound across multiple cancer cell lines.
Signaling Pathway Modulation by this compound
This compound's dual inhibitory action results in a comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.
This compound inhibits PI3K and mTORC1/2, blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize this compound.
In Vitro Kinase Binding Assay (Kd Determination)
Objective: To determine the binding affinity (Kd) of this compound to PI3Kα and mTOR.
Methodology:
-
Assay Principle: Competition binding assays are performed using a proprietary fluorescence-based technology.
-
Reagents: Recombinant human PI3Kα and mTOR kinases, a fluorescently labeled ATP-competitive ligand (tracer), and this compound at various concentrations.
-
Procedure:
-
The kinase, tracer, and varying concentrations of this compound are incubated in a suitable assay buffer.
-
The binding of the tracer to the kinase results in a high fluorescence polarization signal.
-
This compound competes with the tracer for binding to the kinase, leading to a decrease in the fluorescence polarization signal.
-
The signal is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation. The Kd is then calculated using the Cheng-Prusoff equation.
Cellular Phosphorylation Assay (IC50 Determination)
Objective: To measure the concentration of this compound required to inhibit the phosphorylation of downstream effectors of the PI3K/mTOR pathway in a cellular context.
Methodology:
-
Cell Line: A2058 melanoma cells are commonly used.[5]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then serum-starved to reduce basal pathway activity.
-
This compound is added at a range of concentrations and incubated for a specified period (e.g., 2 hours).
-
Cells are stimulated with a growth factor (e.g., IGF-1) to activate the PI3K/mTOR pathway.
-
Cells are lysed, and the protein concentration is determined.
-
-
Detection:
-
Western Blotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of AKT (pSer473) and S6 ribosomal protein (pSer235/236).
-
ELISA-based assays (e.g., PathScan®): Commercially available kits are used to quantify the levels of phosphorylated proteins in the cell lysates.[1]
-
-
Data Analysis: The intensity of the phosphorylated protein signal is normalized to the total protein signal. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Workflow for determining the cellular IC50 of this compound.
Cell Proliferation Assay (GI50 Determination)
Objective: To assess the anti-proliferative effect of this compound on a panel of cancer cell lines.
Methodology:
-
Cell Lines: A diverse panel of cancer cell lines is used to evaluate the broad-spectrum activity of this compound.[5]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a prolonged period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
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MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated by comparing the growth of treated cells to untreated control cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., OVCAR-3 ovarian cancer, SUDHL-6 lymphoma) are injected subcutaneously or orthotopically into the mice.[6][1]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is typically administered orally on a daily schedule.[1]
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured regularly with calipers.
-
Body Weight: Monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for the inhibition of p-AKT and p-S6.
-
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Logical flow of an in vivo xenograft study for this compound.
Conclusion
This compound is a highly potent, dual pan-PI3K/mTOR inhibitor with a well-characterized mechanism of action. Its ability to effectively and simultaneously block two critical nodes in the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology and other diseases driven by the aberrant activation of this cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound and related targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
PQR530: A Technical Guide to its Dual Inhibition of the PI3K/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] As an ATP-competitive inhibitor, this compound demonstrates subnanomolar affinity for PI3Kα and mTOR, leading to the effective suppression of the PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers and neurological disorders has positioned it as a key therapeutic target.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and relevant methodologies.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of both PI3K and mTOR kinases.[5] This dual inhibition effectively blocks the entire PI3K/AKT/mTOR signaling axis. The PI3K family of lipid kinases, upon activation by growth factors or other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, including mTORC1, leading to the promotion of cell growth and proliferation. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 regulates protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates AKT at serine 473 for its full activation. By inhibiting both PI3K and mTOR, this compound provides a comprehensive blockade of this critical signaling network.[2][6]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target | Parameter | Value | Cell Line | Reference |
| PI3Kα | Kd | 0.84 nM | - | [1][2] |
| mTOR | Kd | 0.33 nM | - | [1][2] |
| PI3Kα | Ki | ~11 nM | - | [4] |
| mTOR | Ki | ~7.4 nM | - | [4] |
| PKB/Akt (pSer473) Phosphorylation | IC50 | 0.07 µM | A2058 Melanoma | [2][6] |
| S6 (pSer235/236) Phosphorylation | IC50 | 0.07 µM | A2058 Melanoma | [2][6] |
| Cancer Cell Line Panel (44 lines) | Mean GI50 | 426 nM | - | [2][6] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Route | Dose | Plasma | Brain | Reference |
| Cmax | Oral | 50 mg/kg | 7.8 µg/mL | 112.6 µg/mL | [5] |
| Tmax | Oral | 50 mg/kg | 30 minutes | 30 minutes | [5] |
| t1/2 | Oral | 50 mg/kg | ~5 hours | ~5 hours | [5] |
| Brain:Plasma Ratio | Oral | - | - | ~1.6 | [7][8] |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the binding affinity (Kd or Ki) of this compound to PI3K and mTOR kinases.
Methodology (General Overview):
-
Enzyme Source: Recombinant human PI3K isoforms and mTOR kinase domain.
-
Assay Principle: Competitive binding assays are typically employed. These can be based on various detection methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or radioactive filter binding assays.
-
Procedure:
-
A fixed concentration of the kinase and a labeled ATP-competitive ligand (tracer) are incubated together.
-
Increasing concentrations of the test compound (this compound) are added to compete with the tracer for binding to the kinase's ATP pocket.
-
The displacement of the tracer is measured, and the data is used to calculate the IC50 value.
-
The IC50 value is then converted to a Ki or Kd value using the Cheng-Prusoff equation or by direct measurement in saturation binding experiments.
-
Cellular Phosphorylation Assays
Objective: To assess the inhibitory effect of this compound on downstream signaling of the PI3K/mTOR pathway in cells.
Methodology (e.g., PathScan® Analysis): [5]
-
Cell Line: A relevant cancer cell line, such as A2058 melanoma or MCF7 breast cancer cells, is used.[2][5]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are serum-starved to reduce basal pathway activation.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
The PI3K/mTOR pathway is stimulated with a growth factor (e.g., IGF-1 or insulin).
-
Cells are lysed, and the lysates are analyzed for the phosphorylation status of key downstream proteins like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236).
-
Detection is typically performed using sandwich ELISA-based assays (like PathScan®) or Western blotting with phospho-specific antibodies.
-
IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology (General Overview):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cell lines (e.g., OVCAR-3 ovarian cancer, SUDHL-6 lymphoma) are subcutaneously injected into the flanks of the mice.[3][5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally on a daily schedule.[5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., checking for inhibition of pAKT in the tumor tissue).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
Conclusion
This compound is a highly potent, dual pan-PI3K/mTOR inhibitor with a favorable pharmacokinetic profile, including excellent brain penetration.[3][5] Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through robust in vitro and in vivo preclinical data. These characteristics make this compound a promising therapeutic candidate for the treatment of various cancers and potentially other diseases driven by the dysregulation of this pathway, such as certain neurological disorders.[2][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Investigating the Discovery and Synthesis of PQR530: A Technical Guide
Abstract: PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). Developed as a clinical candidate for oncology, its unique ability to cross the blood-brain barrier has opened avenues for its investigation in neurological disorders. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in the progression of malignant tumors, often triggered by mutations in growth factor receptors, PI3K itself, or the loss of the tumor suppressor PTEN.[2] This has made the PI3K/mTOR pathway a prime target for cancer therapeutics.
This compound, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program aimed at improving upon earlier generation inhibitors.[2][3] It was developed as a follow-up compound to PQR309 (bimiralisib), with a specific focus on enhancing mTOR kinase inhibition while retaining favorable pharmacokinetic properties like oral bioavailability and brain penetration.[3] As an ATP-competitive inhibitor, this compound targets the catalytic site of both PI3K and mTOR, offering a more comprehensive blockade of the pathway compared to allosteric mTOR inhibitors (rapalogs).[4][5]
Discovery and In Vitro Activity of this compound
The discovery of this compound was the result of a detailed structure-activity relationship (SAR) study designed to improve the potency and selectivity for both PI3K isoforms and mTOR.[1][3] Researchers systematically modified the hinge-binding region and affinity substituents of a triazine scaffold.
The optimization process revealed that asymmetrical compounds with one unsubstituted morpholine and one substituted morpholine were more potent inhibitors of cellular PI3K/mTOR signaling.[3] Specifically, the introduction of an (S)-3-methylmorpholine group alongside a difluoromethyl group on the heteroaryl moiety led to a compound with a superior cellular activity and a balanced in vitro profile for PI3Kα and mTOR inhibition.[3] This compound was designated this compound.[3] Its potent, dual-inhibitory action was confirmed across various in vitro assays.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) | PI3Kα | 0.84 nM | [4] |
| mTOR | 0.33 nM | [4] | |
| Inhibitory Constant (Ki) | PI3Kα | ~11 nM | [3] |
| mTOR | ~7.4 nM | [3] | |
| Cellular Activity (IC50) | pAkt (Ser473) & pS6 (Ser235/236) Phosphorylation (A2058 melanoma cells) | 0.07 µM (70 nM) | [1][4] |
| Antiproliferative Activity (GI50) | Mean value across 44 cancer cell lines | 426 nM |[1][4] |
Synthesis of this compound
An optimized and robust synthetic route was developed to allow for rapid, multi-gram scale production of this compound in just four steps, facilitating its preclinical development.[1][6] The synthesis is centered on a trisubstituted triazine core, which was selected over a pyrimidine core because it eases large-scale synthetic access.[3] The key steps in the synthesis involve a sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.[3]
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor, targeting the kinase domain of all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1][4] By binding to the ATP-binding site, this compound prevents the phosphorylation of downstream substrates, effectively halting the signal transduction cascade.[3]
The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and activation of key downstream effectors like protein kinase B (PKB/Akt). The simultaneous inhibition of mTORC1 and mTORC2 further downstream prevents the phosphorylation of critical proteins involved in protein synthesis and cell growth, such as the ribosomal protein S6 (a substrate of the S6 kinase) and Akt at serine 473 (a substrate of mTORC2).[1][7] This dual blockade leads to potent anti-proliferative and anti-tumor effects.[1]
Preclinical Characterization
This compound has undergone extensive preclinical evaluation, demonstrating favorable properties that qualify it as a clinical candidate. It shows excellent selectivity over a wide panel of other kinases, as well as unrelated receptors and ion channels.[1][2]
Pharmacokinetics
Pharmacokinetic (PK) studies in mice revealed that this compound has good oral bioavailability and exhibits dose-proportional PK.[1][8] Critically, the compound demonstrates excellent penetration of the blood-brain barrier.[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Parameter | Tissue | Value | Reference(s) |
|---|---|---|---|
| Cmax (Time to Max. Concentration) | Plasma & Brain | 30 minutes | [8] |
| t1/2 (Half-life) | Plasma & Brain | ~5 hours | [8] |
| Brain:Plasma Ratio | - | ~1.6 |[6] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in multiple mouse xenograft models. Daily oral administration of this compound resulted in significant decreases in tumor growth in models of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[2][8]
Safety and Tolerability
This compound has demonstrated excellent tolerability in GLP toxicology studies in rats and dogs.[8] It showed a clean profile in mutagenicity and hERG binding assays.[8] An increase in blood glucose and insulin was observed, which is a known and manageable class effect of PI3K inhibitors.[8]
Detailed Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
To determine the inhibitory constant (Ki) of this compound against PI3Kα and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, is typically used.[3]
-
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate.
-
Methodology:
-
Recombinant human PI3Kα or mTOR kinase is incubated with a GFP-labeled substrate (e.g., PIP2) and a terbium-labeled anti-phospho-substrate antibody in a kinase reaction buffer.
-
ATP is added to initiate the kinase reaction.
-
This compound is added in serial dilutions to determine a dose-response curve.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The TR-FRET signal is read on a suitable plate reader. A high signal indicates substrate phosphorylation, while a low signal indicates inhibition.
-
IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Cellular Phosphorylation Assay (In-Cell Western)
The cellular potency of this compound is determined by measuring the inhibition of phosphorylation of downstream targets like Akt and S6 in a cellular context.[1][3] The In-Cell Western (ICW) technique provides a quantitative, plate-based alternative to traditional Western blotting.[9]
-
Principle: This immunofluorescence-based method quantifies protein levels and post-translational modifications directly in fixed cells in a microplate format.
-
Methodology:
-
Cell Culture: A2058 melanoma cells are seeded into 96-well plates and allowed to adhere overnight.[4]
-
Treatment: Cells are treated with serial dilutions of this compound for a specified time (e.g., 1-3 hours).[4][9]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a buffer containing Triton X-100.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA-based buffer to avoid interference with phospho-antibodies).[10]
-
Primary Antibody Incubation: Cells are incubated overnight with two primary antibodies simultaneously: a rabbit anti-phospho-S6 (Ser235/236) antibody and a mouse antibody for a normalization protein (e.g., GAPDH or Tubulin).
-
Secondary Antibody Incubation: Cells are incubated with two spectrally distinct infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Imaging and Analysis: The plate is scanned on an infrared imaging system (e.g., LI-COR® Odyssey). The phospho-S6 signal (800 nm channel) is normalized to the total protein signal (700 nm channel) to correct for cell number variation.
-
IC50 values are determined by plotting the normalized signal against the inhibitor concentration.
-
In Vivo Xenograft Efficacy Study
The anti-tumor efficacy of this compound is evaluated in vivo using tumor xenograft models in immunocompromised mice.
-
Principle: Human cancer cells are implanted into mice, and the effect of the drug on tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million OVCAR-3 cells) in a suitable medium (e.g., serum-free medium with Matrigel) is subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) once daily at a specified dose (e.g., 50 mg/kg).[8] The vehicle could be a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are often excised for pharmacodynamic (e.g., Western blot for pS6) or histological analysis.
-
Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Conclusion
This compound is a highly potent, selective, and orally bioavailable dual pan-PI3K/mTOR inhibitor discovered through a rigorous lead optimization process. Its well-balanced in vitro and in vivo activity, combined with an excellent safety profile and the crucial ability to penetrate the blood-brain barrier, establishes it as a promising clinical candidate.[2] While initially developed for oncology, its properties make it a valuable tool for investigating the role of the PI3K/mTOR pathway in other therapeutic areas, such as neurodegenerative diseases and epilepsy.[5][6] The detailed characterization and robust synthesis of this compound provide a solid foundation for its further clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
PQR530: A Technical Whitepaper on the Dual PI3K/mTORC1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in human cancers and other diseases has established it as a key target for therapeutic intervention.[1][4][5] PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant small molecule designed to dually inhibit all Class I PI3K isoforms as well as both mTOR complexes, mTORC1 and mTORC2.[6][7][8][9] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and preclinical efficacy. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate understanding.
The PI3K/mTOR Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT/mTOR pathway is a complex, interconnected signaling network.[3] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which recruits and activates PI3K.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting kinases like AKT and PDK1 to the cell membrane, leading to AKT activation.[2]
Activated AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1).[5] mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[2] mTORC1 controls cell growth and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is responsible for the full activation of AKT through phosphorylation at the Ser473 site.[2]
This compound is an ATP-site directed inhibitor that potently and selectively targets all PI3K isoforms and both mTOR complexes.[7][9] By blocking these key nodes, this compound effectively shuts down the entire signaling cascade, leading to the inhibition of critical cell growth and survival signals.
Quantitative Data Summary
The potency and pharmacokinetic profile of this compound have been characterized through extensive preclinical studies. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
This table outlines the direct binding affinity of this compound to its primary targets.
| Target | Parameter | Value (nM) | Reference |
| PI3Kα | Kd | 0.84 | [6][8] |
| mTOR | Kd | 0.33 | [6][8] |
| Other Class I PI3Ks | Ki | ~10 | [9] |
Table 2: Cellular Activity of this compound
This table details the functional impact of this compound on signaling and cell viability in cancer cell lines.
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| p-Akt (Ser473) Inhibition | A2058 Melanoma | IC50 | 70 | [6][10][11] |
| p-S6 (Ser235/236) Inhibition | A2058 Melanoma | IC50 | 70 | [6][10][11] |
| Cell Growth Inhibition | 44 Cancer Cell Lines | Mean GI50 | 426 | [6][8][10] |
Table 3: Pharmacokinetic Properties of this compound in Mice
This table summarizes the key pharmacokinetic parameters of this compound following a single oral dose of 50 mg/kg in C57BL/6J mice.[7]
| Parameter | Plasma | Brain | Reference |
| Tmax (Time to Max Concentration) | 30 min | 30 min | [7][12] |
| Cmax (Max Concentration) | 7.8 µg/mL | 112.6 µg/mL | [7][12] |
| t1/2 (Half-life) | ~5 hours | ~5 hours | [7][12] |
| Brain:Plasma Ratio | \multicolumn{2}{c | }{~1.6} | [12][13] |
Table 4: In Vivo Antitumor Efficacy of this compound
This table highlights the demonstrated efficacy of this compound in preclinical cancer models.
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| OVCAR-3 (Ovarian Cancer) | Daily, Oral | Significant tumor growth inhibition | [6][7] |
| SUDHL-6 (Lymphoma) | Daily, Oral | Significant tumor growth decrease | [7] |
| RIVA (Lymphoma) | Daily, Oral | Significant tumor growth decrease | [7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for drug development. The following sections describe the protocols for the key experiments cited.
Biochemical Kinase Assay (Time-Resolved FRET)
To determine the inhibitor constant (Ki) for PI3Kα and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is utilized.[9]
-
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer bound to the kinase. This allows for FRET to occur upon excitation.
-
Methodology:
-
The kinase, a specific fluorescent tracer, and the substrate are incubated in a reaction buffer.
-
This compound is added in a range of concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a development solution containing a europium-labeled antibody specific to the phosphorylated substrate is added.
-
The plate is incubated to allow for antibody binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
Ki values are calculated from the resulting dose-response curves.
-
Cellular Phosphorylation Assay (In-Cell Western)
The IC50 for the inhibition of downstream signaling proteins p-Akt and p-S6 is determined using an in-cell western assay.[9]
-
Principle: This immunocytochemical method quantifies protein levels directly in fixed cells within a microplate.
-
Methodology:
-
A2058 melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
The media is removed, and cells are fixed with a solution like 10% paraformaldehyde.
-
Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
A blocking solution is added to reduce non-specific antibody binding.
-
Cells are incubated with primary antibodies targeting the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein).
-
After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
The plate is scanned on a near-infrared imaging system.
-
The signal intensity for the target protein is normalized to the control protein, and IC50 values are calculated.
-
Cell Proliferation Assay (GI50)
The half-maximal growth inhibition (GI50) is determined to assess the cytostatic effect of this compound.
-
Principle: This assay measures the effect of the compound on cell proliferation over a longer period (e.g., 72 hours).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.[9]
-
Cells are treated with a range of this compound concentrations for 72 hours.[9]
-
Following treatment, cells are fixed with paraformaldehyde.[9]
-
Cell nuclei are stained with a fluorescent dye such as Hoechst 33342.[9]
-
The plates are imaged, and the number of nuclei per well is quantified using automated image analysis software.
-
The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
To evaluate antitumor efficacy, human cancer cell lines are implanted into immunocompromised mice.
-
Principle: This in vivo model assesses the ability of a compound to inhibit tumor growth in a living organism.
-
Methodology:
-
Cell Implantation: A suspension of human tumor cells (e.g., OVCAR-3) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups based on tumor volume.[9]
-
Drug Administration: this compound is formulated for oral gavage and administered daily at a specified dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the active compound.
-
Monitoring: Animal body weight and tumor volumes (measured with calipers) are recorded three times weekly.[9] Animal welfare is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle group.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR530 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of this compound, including detailed quantitative data, experimental methodologies for key assays, and visualizations of the relevant signaling pathways and workflows. The information presented is intended to support researchers and drug development professionals in their evaluation and utilization of this compound.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various cancers, making its components highly attractive targets for therapeutic intervention.[4][6] this compound has emerged as a promising therapeutic agent due to its dual inhibitory action on both PI3K and mTOR, its ability to penetrate the blood-brain barrier, and its demonstrated anti-tumor activity in preclinical models.[5][7][8] Understanding the precise selectivity profile of this compound is paramount for predicting its biological effects, potential off-target activities, and overall therapeutic window.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its activity has been characterized through various biochemical and cellular assays, with key quantitative data summarized in the tables below.
Table 1: Biochemical Inhibition of PI3K and mTOR by this compound
| Target | Assay Type | Parameter | Value (nM) |
| PI3Kα | TR-FRET | Kd | 0.84[1][2] |
| PI3Kβ | KINOMEScan | Kd | >10[9] |
| PI3Kδ | KINOMEScan | Kd | >10[9] |
| PI3Kγ | KINOMEScan | Kd | >10[9] |
| mTOR | TR-FRET | Kd | 0.33[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| A2058 Melanoma | In-Cell Western | IC50 (p-Akt Ser473) | 70[2][3][5] |
| A2058 Melanoma | In-Cell Western | IC50 (p-S6 Ser235/236) | 70[2][3][5] |
| 44 Cancer Cell Lines | Cell Growth Assay | Mean GI50 | 426[2][3][5] |
Kinase Selectivity Profile
A comprehensive kinase selectivity screen (KINOMEScan) was performed to assess the specificity of this compound against a broad panel of human kinases. The results demonstrate that this compound is highly selective for PI3K and mTOR, with minimal off-target activity at physiologically relevant concentrations.
Table 3: Select Kinase Inhibition Profile of this compound (KINOMEScan)
| Kinase | Kd (nM) |
| PI3Kα | 0.84 |
| mTOR | 0.33 |
| PI3Kβ | >10 |
| PI3Kδ | >10 |
| PI3Kγ | >10 |
| Selected Off-Targets | |
| ATM | >1000 |
| ATR | >1000 |
| DNA-PK | >1000 |
| hSMG-1 | >1000 |
| And 450+ other kinases | Generally >1000 |
Note: This table presents a summary. For a complete list of kinases tested, refer to the supplementary information of Rageot et al., J Med Chem, 2019.[10]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Experimental Workflow: TR-FRET Biochemical Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine the binding affinity (Kd) of this compound to its target kinases.
Caption: Workflow for TR-FRET biochemical binding assay.
Experimental Workflow: In-Cell Western Assay
In-Cell Western assays are employed to measure the inhibition of downstream signaling events, such as the phosphorylation of Akt and S6, in a cellular context.
Caption: Workflow for In-Cell Western assay.
Detailed Experimental Protocols
TR-FRET Kinase Binding Assay (General Protocol)
This assay quantifies the binding of this compound to the ATP-binding site of PI3Kα and mTOR. The protocol is based on a competitive binding format.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 5 mM MgCl₂, 0.01% Pluronic F-127).
-
Prepare a solution containing the target kinase (e.g., 5 nM PI3Kα or mTOR), a europium-labeled anti-tag antibody (e.g., 2 nM Eu-anti-GST), and a fluorescently labeled ATP-competitive tracer (e.g., 10 nM Kinase Tracer 236).
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilution series.
-
Add the kinase/antibody/tracer mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Convert the IC₅₀ to a Kd value using the Cheng-Prusoff equation.
-
In-Cell Western Assay for p-Akt and p-S6
This method measures the phosphorylation status of Akt and ribosomal protein S6 in A2058 melanoma cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed A2058 melanoma cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-Akt Ser473 and mouse anti-p-S6 Ser235/236).
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate for 1 hour at room temperature with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20 and once with PBS.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the signal from the phospho-specific antibodies to a total protein stain or a housekeeping protein.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ values.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of PI3K and mTOR. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of preclinical and clinical studies aimed at evaluating the therapeutic potential of this compound. The high selectivity of this compound for its primary targets suggests a reduced likelihood of off-target effects, which is a favorable characteristic for a clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
PQR530: A Technical Guide for Targeting PIK3CA Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent hyperactivation in cancer, often driven by mutations in the PIK3CA gene, has established it as a key therapeutic target. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all class I PI3K isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). This document provides a comprehensive technical overview of this compound, summarizing its preclinical data, detailing key experimental methodologies, and visualizing its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound in PIK3CA mutant cancers.
Introduction
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are prevalent across a wide range of tumor types, including breast, colorectal, and endometrial cancers. These mutations lead to constitutive pathway activation, promoting tumorigenesis and conferring resistance to other therapies.
This compound is a second-generation dual PI3K/mTOR inhibitor developed to overcome some of the limitations of earlier compounds in this class. Its balanced, potent inhibition of both PI3K and mTOR aims to provide a more complete shutdown of the pathway, potentially leading to improved efficacy and mitigating resistance mechanisms. Furthermore, its ability to cross the blood-brain barrier opens up possibilities for treating primary brain tumors and brain metastases harboring PIK3CA mutations.[1][2] This guide will delve into the technical details of this compound's preclinical characterization.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domains of all four class I PI3K isoforms (α, β, γ, δ) and mTOR (in both mTORC1 and mTORC2 complexes). By blocking the activity of these key signaling nodes, this compound effectively abrogates the downstream signaling cascade, leading to the inhibition of cell growth, proliferation, and survival.
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.
Data Presentation
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | |||
| PI3Kα | 0.84 nM | [3] | |
| mTOR | 0.33 nM | [3] | |
| Phosphorylation IC50 | |||
| p-AKT (Ser473) in A2058 cells | 0.07 µM | [2][3] | |
| p-S6 (Ser235/236) in A2058 cells | 0.07 µM | [2][3] | |
| Cell Growth Inhibition (GI50) | |||
| Mean of 44 cancer cell lines | 426 nM | [2][3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | This compound Dose | Outcome | Reference |
| OVCAR-3 (ovarian cancer) | Daily, oral administration | Significant tumor growth decrease | [4] |
| SUDHL-6 (lymphoma) | Daily, oral administration | Significant tumor growth decrease | [4] |
| RIVA (lymphoma) | Daily, oral administration | Significant tumor growth decrease | [4] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value (Plasma) | Value (Brain) | Reference |
| Cmax (at 50 mg/kg) | 7.8 µg/mL | 112.6 µg/g | [4] |
| Tmax | 30 minutes | 30 minutes | [4] |
| t1/2 | ~5 hours | ~5 hours | [4] |
| Brain:Plasma Ratio | - | ~1.6 | [5] |
Experimental Protocols
Kinase Inhibition Assay (Time-Resolved FRET)
This protocol describes a general method for determining the kinase inhibitory activity of this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human PI3K and mTOR kinases
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the microplate wells.
-
Add 2.5 µL of the kinase solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of a detection mixture containing the europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and determine the IC50 values from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., PIK3CA mutant and wild-type)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
-
Western Blotting for Phospho-Protein Analysis
This protocol provides a general method for analyzing the inhibition of PI3K/mTOR pathway signaling by this compound.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6 Ser235/236, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of this compound.
-
Animals and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530: A Technical Guide to Overcoming Drug Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance remains a critical obstacle in the successful long-term treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in various malignancies and plays a pivotal role in mediating resistance to a range of targeted therapies. PQR530, a potent, orally bioavailable, and brain-penetrant dual pan-PI3K and mTORC1/2 inhibitor, has emerged as a promising agent to overcome these resistance mechanisms. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in circumventing drug resistance, detailed experimental protocols for assessing its efficacy, and a visual representation of the core signaling pathways involved.
Introduction to this compound and Drug Resistance
This compound is an ATP-competitive inhibitor of all class I PI3K isoforms and mTOR complexes 1 and 2 (mTORC1 and mTORC2)[1][2]. Its ability to simultaneously block these key nodes in a critical cell survival pathway provides a rational basis for its use in cancers that have developed resistance to therapies targeting single components of this pathway or other signaling cascades.
Drug resistance can be intrinsic or acquired. Acquired resistance often involves the reactivation of survival pathways. For instance, resistance to CDK4/6 inhibitors like palbociclib in estrogen receptor-positive (ER+) breast cancer has been associated with the hyperactivation of the PI3K/mTOR pathway[3][4]. Similarly, resistance to the mTORC1 inhibitor everolimus can occur through feedback activation of PI3K signaling[3]. By targeting both PI3K and mTOR, this compound can effectively shut down this pathway, even in the presence of upstream activating mutations or feedback loops that confer resistance to other inhibitors.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 / GI50 / Kd | Reference |
| PI3Kα (enzymatic) | - | Kd: 0.84 nM | [5][6] |
| mTOR (enzymatic) | - | Kd: 0.33 nM | [5][6] |
| p-PKB/Akt (Ser473) | A2058 Melanoma | IC50: 0.07 µM | [1][5] |
| p-S6 (Ser235/236) | A2058 Melanoma | IC50: 0.07 µM | [1] |
| Cell Growth Inhibition | Panel of 44 Cancer Cell Lines | Mean GI50: 426 nM | [1][5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| OVCAR-3 | Ovarian Cancer | Daily, oral | Significant tumor growth decrease | [5] |
| SUDHL-6 | Lymphoma | Daily, oral | Significant tumor growth decrease | [7] |
| RIVA | Lymphoma | Daily, oral | Significant tumor growth decrease | [7] |
Signaling Pathways and Mechanism of Action
Hyperactivation of the PI3K/mTOR pathway is a common mechanism of resistance to targeted therapies. For example, in palbociclib-resistant breast cancer cells, increased signaling through this pathway can bypass the cell cycle arrest induced by CDK4/6 inhibition. This compound's dual inhibition of PI3K and mTOR effectively abrogates this escape mechanism.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to targeted therapies such as palbociclib.
Protocol:
-
Culture parental cancer cells (e.g., MCF7 breast cancer cells) in their recommended growth medium.
-
Determine the initial IC50 of the drug (e.g., palbociclib) in the parental cell line using a standard cell viability assay.
-
Continuously expose the cells to the drug at a concentration equal to the IC50.
-
Monitor cell growth and viability. When the cells resume proliferation, gradually increase the drug concentration.
-
Repeat the dose escalation over a period of several months (e.g., 7-9 months for palbociclib resistance) until the cells are able to proliferate in the presence of a significantly higher drug concentration (e.g., 4-6 fold the initial IC50)[5].
-
Characterize the resistant cell line by confirming the increased IC50 and assessing the expression of resistance-associated markers.
Cell Viability Assay
Objective: To assess the cytotoxic and anti-proliferative effects of this compound in sensitive and resistant cancer cell lines.
Protocol (WST-1 Assay):
-
Seed sensitive and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and the drug to which they are resistant, as a control) for 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis
Objective: To investigate the effect of this compound on the PI3K/mTOR signaling pathway in resistant cells.
Protocol:
-
Seed sensitive and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Xenograft Studies in Drug-Resistant Models
Objective: To evaluate the anti-tumor efficacy of this compound in a drug-resistant tumor model in vivo.
Protocol:
-
Establish drug-resistant tumors in immunocompromised mice by subcutaneously injecting drug-resistant cancer cells.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, resistance-inducing drug alone, combination therapy).
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound demonstrates significant potential in overcoming drug resistance in cancer by dually inhibiting the PI3K and mTOR signaling pathways. Its potent and selective activity, favorable pharmacokinetic properties, and preclinical efficacy in various models, including those with hyperactivated PI3K/mTOR signaling, position it as a compelling candidate for further clinical investigation, particularly in patient populations that have developed resistance to other targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the role of this compound in combating drug resistance.
References
- 1. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of resistant cells [bio-protocol.org]
- 6. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to the mTOR inhibitor everolimus is reversed by the downregulation of survivin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PQR530: A Technical Guide on its Presumed Impact on Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the direct impact of PQR530 on tumor angiogenesis is not extensively available in the public domain as of the date of this publication. This document synthesizes the known mechanism of action of this compound as a dual pan-PI3K/mTOR inhibitor and the well-established role of this signaling pathway in tumor angiogenesis to provide a technical guide for research and development professionals. The experimental protocols and quantitative data presented are based on established methodologies for evaluating anti-angiogenic compounds and should be considered illustrative for future studies on this compound.
Executive Summary
This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes that are fundamental to cancer progression, including cell growth, proliferation, survival, and metabolism. A crucial role of this pathway in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, has been extensively documented. By inhibiting both PI3K and mTOR, this compound is strongly positioned to disrupt these pro-angiogenic signals, thereby representing a promising strategy for cancer therapy. This technical guide will delve into the core aspects of this compound's mechanism of action, its known preclinical anti-tumor activity, and its hypothesized, yet to be fully elucidated, impact on tumor angiogenesis.
The PI3K/AKT/mTOR Pathway and its Central Role in Tumor Angiogenesis
The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key pathway components or upstream signaling molecules. This aberrant activation is a key driver of tumorigenesis and is intricately linked to the induction of angiogenesis.
Mechanism of PI3K/mTOR-driven Angiogenesis
The primary mechanism by which the PI3K/mTOR pathway promotes angiogenesis is through the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is continuously degraded. However, under hypoxic conditions characteristic of the tumor microenvironment, and also upon activation of the PI3K/AKT/mTOR pathway, HIF-1α is stabilized. Stabilized HIF-1α translocates to the nucleus and acts as a master transcriptional regulator of genes involved in the adaptive response to hypoxia, including the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).
Increased VEGF secretion by tumor cells stimulates endothelial cells in nearby blood vessels, initiating a cascade of events leading to angiogenesis, including:
-
Endothelial cell proliferation
-
Endothelial cell migration
-
Endothelial tube formation
-
Increased vascular permeability
By dually inhibiting PI3K and mTOR, this compound is expected to suppress the stabilization and activity of HIF-1α, leading to a subsequent reduction in VEGF expression and a potent anti-angiogenic effect.
Preclinical Anti-Tumor Activity of this compound
While specific data on the anti-angiogenic effects of this compound are limited, its anti-tumor activity has been demonstrated in preclinical studies.
In Vitro Activity
This compound has shown potent inhibition of the PI3K/mTOR signaling pathway and anti-proliferative activity across a broad range of cancer cell lines.
| Cell Line | Assay Type | Endpoint | Result |
| A2058 melanoma | Western Blot | pAKT (Ser473) phosphorylation | IC50 = 70 nM |
| A2058 melanoma | Western Blot | pS6 (Ser235/236) phosphorylation | IC50 = 70 nM |
| 44 cancer cell lines | Proliferation Assay | Growth Inhibition (GI50) | Mean GI50 = 426 nM |
Table 1: Summary of in vitro activity of this compound.
In Vivo Activity
This compound has demonstrated significant tumor growth inhibition in several mouse xenograft models, supporting its potential as an anti-cancer therapeutic.
| Tumor Model | Dosing Regimen | Result |
| SUDHL-6 lymphoma | Daily, oral administration | Significant tumor growth inhibition |
| RIVA lymphoma | Daily, oral administration | Significant tumor growth inhibition |
| OVCAR-3 ovarian cancer | Daily, oral administration | Significant tumor growth inhibition |
Table 2: Summary of in vivo anti-tumor efficacy of this compound.
Proposed Experimental Protocols for Assessing the Anti-Angiogenic Effects of this compound
To directly investigate the impact of this compound on tumor angiogenesis, a series of in vitro and in vivo experiments are proposed.
In Vitro Endothelial Cell Assays
These assays are fundamental to understanding the direct effects of this compound on endothelial cell functions crucial for angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.
-
Treatment: HUVECs would be treated with a range of concentrations of this compound, typically from 1 nM to 10 µM.
-
Methodology: HUVECs are seeded in 96-well plates and treated with this compound for 24-72 hours. Cell proliferation can be assessed using assays such as the MTT, XTT, or CyQUANT assay, which measure metabolic activity or DNA content, respectively.
-
Endpoint: A dose-response curve is generated to determine the IC50 value for the inhibition of HUVEC proliferation.
-
Methodology: A confluent monolayer of HUVECs is "wounded" by creating a scratch with a pipette tip. The cells are then treated with this compound. The rate of wound closure is monitored and quantified over 24 hours using microscopy.
-
Endpoint: The percentage of wound closure in this compound-treated cells is compared to vehicle-treated controls.
-
Methodology: HUVECs are seeded on a layer of Matrigel (a basement membrane extract) and treated with this compound. The formation of capillary-like tube structures is observed and quantified after 6-18 hours.
-
Endpoint: The number of branch points, total tube length, and number of closed loops are quantified using image analysis software.
In Vivo Tumor Angiogenesis Models
Animal models are essential for evaluating the anti-angiogenic efficacy of this compound in a complex tumor microenvironment.
-
Methodology: Tumor xenografts (e.g., from OVCAR-3 or other relevant cell lines) are established in immunodeficient mice. Mice are treated with this compound or vehicle control for a specified period. Tumors are then harvested, fixed, and sectioned. Immunohistochemical staining for endothelial cell markers, such as CD31 or CD34, is performed.
-
Endpoint: The microvessel density is quantified by counting the number of stained vessels per high-power field in the tumor sections. A significant reduction in MVD in this compound-treated tumors would indicate an anti-angiogenic effect.
-
Methodology: Matrigel mixed with pro-angiogenic factors (e.g., VEGF and bFGF) and this compound or vehicle control is injected subcutaneously into mice. After 7-14 days, the Matrigel plugs are excised.
-
Endpoint: The extent of vascularization within the plugs is quantified by measuring hemoglobin content (a surrogate for red blood cell infiltration) or by immunohistochemical staining for endothelial markers.
-
Methodology: Tumors from this compound-treated and control animals are harvested and homogenized. The levels of key angiogenic factors, such as VEGF and HIF-1α, are measured using techniques like ELISA (for protein levels) or qRT-PCR (for mRNA levels).
-
Endpoint: A significant decrease in the expression of VEGF and HIF-1α in this compound-treated tumors would provide mechanistic evidence for its anti-angiogenic activity.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Conclusion and Future Directions
This compound, as a potent dual inhibitor of the PI3K and mTOR pathways, holds significant promise as an anti-cancer agent with likely anti-angiogenic properties. The established role of this signaling cascade in promoting tumor vascularization provides a strong rationale for investigating this compound in this context. The lack of specific public data on the anti-angiogenic effects of this compound highlights a critical area for future research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the direct impact of this compound on endothelial cell function and tumor angiogenesis. Such studies are imperative to fully characterize the therapeutic potential of this compound and to inform its clinical development strategy, potentially as a monotherapy or in combination with other anti-cancer agents, including those that also target the tumor vasculature. Further investigation into the effects of this compound on the tumor microenvironment, beyond its direct impact on tumor cells and endothelial cells, will also be crucial for a comprehensive understanding of its mechanism of action.
Investigating PQR530 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent oncogenic driver in a wide spectrum of human cancers, including hematological malignancies. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor that targets all class I PI3K isoforms and mTOR complexes 1 and 2 (mTORC1/2). This technical guide provides a comprehensive overview of the preclinical investigation of this compound in hematological malignancies, summarizing key data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Dual PI3K/mTOR Inhibition
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding site of PI3K and mTOR kinases, leading to the inhibition of their catalytic activity. This dual inhibition effectively blocks the downstream signaling cascade, impacting critical cellular processes that are often dysregulated in cancer.
PI3K/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of substrates that promote cell survival and proliferation. A key downstream effector of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. This compound's dual inhibitory action on both PI3K and mTOR ensures a comprehensive blockade of this crucial signaling network.
Quantitative Preclinical Data
This compound has demonstrated potent activity in preclinical models of cancer. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Kd (nM) |
| PI3Kα | 0.84 |
| mTOR | 0.33 |
Kd (dissociation constant) is a measure of binding affinity. A lower Kd indicates stronger binding.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| A2058 | Melanoma | p-Akt (Ser473) Inhibition | 70 |
| A2058 | Melanoma | p-S6 (Ser235/236) Inhibition | 70 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | This compound (oral, daily) | Significant decrease in tumor growth |
| RIVA | Diffuse Large B-cell Lymphoma | This compound (oral, daily) | Significant decrease in tumor growth |
Note: Specific tumor growth inhibition percentages were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of hematological malignancy cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., in a series of 2-fold dilutions) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by plotting a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to measure the inhibition of downstream targets of the PI3K/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6).
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human hematological malignancy cells (e.g., 5-10 x 106 SUDHL-6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer this compound orally once daily at a predetermined dose. The control group receives the vehicle.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 2-4 weeks) and monitor tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Visualizations
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a lymphoma xenograft model.
Clinical Development Landscape
As of the latest available information, there are no published clinical trial results specifically for this compound in hematological malignancies. However, a related dual PI3K/mTOR inhibitor, bimiralisib (PQR309) , has been investigated in a Phase I/II clinical trial for patients with relapsed or refractory lymphoma. The results of this study provide insights into the potential clinical utility and challenges of this class of inhibitors in this patient population. The study showed that bimiralisib had modest efficacy and was associated with notable, but manageable, toxicities. Further clinical investigation of potent and well-tolerated dual PI3K/mTOR inhibitors like this compound in hematological malignancies is warranted.
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with demonstrated preclinical activity against hematological malignancy models. Its ability to potently and selectively block the PI3K/mTOR pathway provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound in hematological cancers. Future studies should focus on expanding the evaluation of this compound across a broader range of hematological malignancy subtypes, identifying predictive biomarkers of response, and exploring rational combination strategies to enhance its anti-tumor activity.
Methodological & Application
PQR530 In Vitro Assay Protocols for Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR530 is a potent, ATP-competitive, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound in cancer cell lines. The included methodologies cover the assessment of cell viability, target engagement through Western blotting of key downstream effectors of the PI3K/mTOR pathway, and direct enzymatic activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Furthermore, a summary of the reported quantitative data for this compound is provided to guide experimental design and data interpretation.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its potent and selective inhibition of both PI3K and mTOR kinases.[1][2] These application notes are designed to equip researchers with the necessary protocols to investigate the cellular and biochemical effects of this compound, facilitating its preclinical evaluation and mechanism of action studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on published data.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | |||
| PI3Kα | 0.84 nM | Biochemical Assay | ATP-competitive binding.[1] |
| mTOR | 0.33 nM | Biochemical Assay | ATP-competitive binding.[1] |
| Cellular Activity (IC50) | |||
| p-Akt (S473) Inhibition | 0.07 µM | A2058 Melanoma | Measures inhibition of a key downstream effector of mTORC2.[1] |
| p-S6 (S235/236) Inhibition | 0.07 µM | A2058 Melanoma | Measures inhibition of a key downstream effector of mTORC1.[1] |
| Anti-proliferative Activity (GI50) | |||
| Mean GI50 | 426 nM | 44 Cancer Cell Lines | Represents the average concentration for 50% growth inhibition across a diverse panel of cancer cell lines.[1][2] |
| Specific GI50 values for OVCAR-3, A2058, and SKOV3 cell lines were not publicly available at the time of this document's creation. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, A2058, SKOV3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. A typical concentration range would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plates at room temperature in the dark for at least 1 hour, or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell growth inhibition against the log of the this compound concentration.
-
Calculate the GI50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Western Blot Analysis of p-Akt and p-S6
This protocol describes the detection of phosphorylated Akt (Ser473) and ribosomal protein S6 (Ser235/236) to assess the inhibitory effect of this compound on the PI3K/mTOR pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-total S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP at 1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total proteins and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
In Vitro Kinase Assay (LanthaScreen™ TR-FRET Assay)
This protocol provides a framework for determining the IC50 of this compound against PI3K and mTOR kinases using the LanthaScreen™ TR-FRET technology. This is a binding displacement assay.
Materials:
-
Recombinant PI3Kα and mTOR kinases
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (specific for PI3K/mTOR)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ tracer in the assay buffer.
-
Prepare a serial dilution of this compound at 3X the final desired concentrations in assay buffer containing the same percentage of DMSO as the final assay.
-
-
Assay Assembly:
-
Add 5 µL of the 3X this compound serial dilutions or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
The final reaction volume will be 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the dual PI3K/mTOR inhibitor, this compound. By employing these standardized assays, researchers can reliably assess its anti-proliferative activity, confirm its mechanism of action by monitoring downstream signaling events, and determine its direct enzymatic potency. Consistent and reproducible data generated using these methods will be invaluable for advancing the understanding of this compound's therapeutic potential.
References
PQR530 in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its aberrant activation is a frequent driver in many human cancers.[1][6][7] this compound acts as an ATP-competitive inhibitor, effectively blocking this pathway and leading to the inhibition of tumor cell growth.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer xenograft models, including lymphoma and ovarian cancer.[1][6]
These application notes provide a comprehensive guide for the utilization of this compound in xenograft mouse models, summarizing key quantitative data and detailing experimental protocols to facilitate robust and reproducible preclinical studies.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting the activity of all PI3K isoforms and mTORC1/2.[1][3] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. Downstream, this results in the reduced phosphorylation of key effector proteins such as protein kinase B (PKB, also known as Akt) at serine 473 (pSer473) and ribosomal protein S6 (pS6) at serine 235/236 (pSer235/236).[3][8] The inhibition of these downstream markers serves as a reliable indicator of this compound's target engagement and biological activity.[3]
Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in various xenograft mouse models.
Table 1: this compound Efficacy in Ovarian Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| OVCAR-3 | BALB/c nude | This compound | 25 mg/kg, p.o., QD | Statistically significant reduction in tumor volume compared to vehicle control. | [4] |
Table 2: this compound Efficacy in Lymphoma Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SUDHL-6 | Not Specified | This compound | Daily, oral | Significantly decreased | [6] |
| RIVA | Not Specified | This compound | Daily, oral | Significantly decreased | [6] |
Note: Specific quantitative data on the percentage of tumor growth inhibition and detailed dosing for SUDHL-6 and RIVA models were not available in the provided search results. A 50 mg/kg single oral dose has been shown to potently inhibit PI3K signaling in vivo for several hours.[6]
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound.
Protocol 1: OVCAR-3 Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and insulin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Harvest cells during the exponential growth phase for implantation.
2. Animal Model:
-
Use female athymic BALB/c nude mice, 4-6 weeks old.
3. Tumor Cell Implantation:
-
Resuspend harvested OVCAR-3 cells in a sterile solution, such as a 1:1 mixture of RPMI-1640 and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
5. This compound Administration:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound for oral administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to create a suspended solution.[8] Alternatively, a clear solution can be prepared with 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]
-
Administer this compound orally (p.o.) at a dose of 25 mg/kg once daily (QD).[4]
-
Administer the vehicle solution to the control group following the same schedule.
6. Efficacy Evaluation:
-
Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for pAKT and pS6).
Protocol 2: SUDHL-6 Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture SU-DHL-6 cells in an appropriate medium as recommended by the supplier (e.g., RPMI-1640 with supplements).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells for implantation.
2. Animal Model:
-
Use immunocompromised mice, such as NOD-SCID mice.
3. Tumor Cell Implantation:
-
Resuspend harvested SU-DHL-6 cells in a sterile solution.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.[1]
4. Tumor Growth Monitoring:
-
Monitor tumor growth as described in Protocol 1.
5. This compound Administration:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Prepare and administer this compound orally on a daily schedule. While a specific dose for optimal efficacy in this model is not detailed in the provided results, a dose of 50 mg/kg has been shown to be effective in inhibiting PI3K signaling.[6]
-
Administer the vehicle solution to the control group.
6. Efficacy Evaluation:
-
Monitor tumor volume and animal well-being throughout the study.
-
At the study endpoint, collect tumors for further analysis.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a xenograft study involving this compound.
Figure 2: General experimental workflow for a this compound xenograft study.
References
- 1. lifesciences.tecan.com [lifesciences.tecan.com]
- 2. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 4. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative systems pharmacology modeling sheds light into the dose response relationship of a trispecific T cell engager in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PQR530: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PQR530, a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, designed to assist in the planning and execution of preclinical animal studies.
Summary of In Vivo Dosages
The effective dosage of this compound can vary depending on the animal model, tumor type, and experimental endpoint. The following tables summarize reported dosages from various in vivo studies.
Table 1: this compound Dosage in Mouse Xenograft Models
| Cancer Model | Animal Strain | Dosage | Administration Route | Dosing Frequency | Reference |
| Ovarian Cancer (OVCAR-3) | BALB/c nude mice | 25 mg/kg | Oral (p.o.) | Once a day (QD) | [1] |
| SUDHL-6 Lymphoma | Mice | Not specified | Oral (p.o.) | Daily | [2] |
| RIVA Lymphoma | Mice | Not specified | Oral (p.o.) | Daily | [2] |
| Ovarian Cancer (OVCAR-3) | Mice | Not specified | Oral (p.o.) | Daily | [2] |
Table 2: this compound Pharmacokinetic Profile in Mice
| Dosage | Animal Strain | Cmax (Plasma) | Cmax (Brain) | Half-life (t1/2) | Time to Cmax | Reference |
| 50 mg/kg | Male C57BL/6J | 7.8 µg/ml | 112.6 µg/ml | ~5 hours | 30 minutes | [2] |
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor that targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mTOR complexes, mTORC1 and mTORC2.[2][3] This dual inhibition effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various cancers.[2] The inhibitory action of this compound leads to a reduction in the phosphorylation of downstream effectors such as AKT (at Ser473) and the ribosomal protein S6 (S6RP), ultimately leading to decreased cell proliferation and tumor growth.[3]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol provides a method for formulating this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: To ensure complete dissolution, first prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to make a 25 mg/mL stock solution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Final Formulation: To prepare the final dosing solution (e.g., 2.5 mg/mL), add the this compound stock solution to the vehicle. For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle.
-
Mixing: Vortex the solution thoroughly to ensure a uniform suspension.
-
Administration: It is recommended to prepare the working solution fresh on the day of use. Administer the solution to animals via oral gavage at the desired dosage.
Note: This is a suggested formulation. Researchers may need to optimize the vehicle based on the specific requirements of their study.[4]
Protocol 2: Ovarian Cancer Xenograft Model in Mice
This protocol outlines a general procedure for establishing and treating an OVCAR-3 human ovarian cancer xenograft model in immunodeficient mice.
Materials:
-
OVCAR-3 human ovarian cancer cell line
-
BALB/c nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Procedure:
-
Cell Culture: Culture OVCAR-3 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Injection:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Monitor tumor size by measuring the length and width with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Treatment Group: Administer this compound orally at a dose of 25 mg/kg, once daily.[1]
-
Control Group: Administer the vehicle control using the same volume and frequency as the treatment group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting for pharmacodynamic markers like pAKT and pS6).
-
References
Application Note: Western Blot Protocol for PQR530 Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PQR530 is a potent, ATP-competitive, and brain-penetrant dual inhibitor of pan-PI3K and mTORC1/2.[1][2][3] Its mechanism of action involves the direct inhibition of all PI3K isoforms as well as both mTORC1 and mTORC2 complexes, which are crucial components of the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][4] Dysregulation of this pathway is a common feature in many cancers.[5][6] Target validation is a critical step in drug development to confirm that a compound interacts with its intended molecular target and elicits the expected downstream effects. This application note provides a detailed protocol for validating the target engagement of this compound using Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound and the general workflow for the Western blot protocol.
Experimental Protocols
This protocol is optimized for cultured cells treated with this compound to assess its impact on the PI3K/AKT/mTOR signaling pathway.
Cell Culture and Treatment
-
Seed cancer cell lines (e.g., A2058 melanoma) in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Protein Extraction (Lysis)
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the culture dish.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant containing the total protein and store it at -80°C or proceed to the next step.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[8]
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes.[9]
-
Load 20-50 µg of protein per well onto an 8-12% SDS-polyacrylamide gel.[7]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7][10] (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a gel imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT/Total AKT ratio).
Data Presentation
The following tables summarize the key reagents and their properties for this Western blot protocol.
Table 1: Primary Antibodies for this compound Target Validation
| Target Protein | Phosphorylation Site | Expected Mol. Wt. | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| p-AKT | Ser473 | ~60 kDa | Cell Signaling Tech. | #4060 | 1:1000 |
| Total AKT | - | ~60 kDa | Cell Signaling Tech. | #4691 | 1:1000 |
| p-mTOR | Ser2448 | ~289 kDa | Abcam | ab109268 | 1:1000 |
| Total mTOR | - | ~289 kDa | Cell Signaling Tech. | #2983 | 1:1000 |
| p-S6 Ribosomal Protein | Ser235/236 | ~32 kDa | Cell Signaling Tech. | #2211 | 1:2000 |
| Total S6 Ribosomal Protein | - | ~32 kDa | Cell Signaling Tech. | #2217 | 1:1000 |
| GAPDH (Loading Control) | - | ~37 kDa | Abcam | ab9484 | 1:2500 |
| β-Actin (Loading Control) | - | ~42 kDa | Cell Signaling Tech. | #8457 | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Expected Results:
Treatment of sensitive cell lines with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of AKT at Ser473 and S6 ribosomal protein at Ser235/236, as observed by a reduction in the corresponding band intensity on the Western blot.[1][2][11] Total protein levels of AKT, mTOR, and S6 are expected to remain largely unchanged over short treatment courses. The inhibition of these phosphorylation events serves as a confirmation of this compound's on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PQR530 in A2058 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in the progression of malignant melanoma.[1] A2058 is a human melanoma cell line derived from a lymph node metastasis, characterized by its high metastatic potential, making it a valuable in vitro model for studying melanoma progression and evaluating novel therapeutic agents. This document provides detailed protocols for the application of this compound in A2058 melanoma cells, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.
Data Presentation
Quantitative Analysis of this compound in A2058 Cells
The following table summarizes the key quantitative data regarding the activity of this compound in A2058 melanoma cells.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (pPKB/Akt Ser473) | 0.07 µM | A2058 | Inhibition of phosphorylation of Protein Kinase B (Akt) at Serine 473. | [1][2] |
| IC50 (pS6 Ser235/236) | 0.07 µM | A2058 | Inhibition of phosphorylation of ribosomal protein S6 at Serine 235/236. | [1][2] |
| Mean GI50 | 426 nM | 44 cancer cell lines | The mean growth inhibition 50 across a panel of 44 different cancer cell lines. The specific GI50 for A2058 is not individually reported. | [1][2] |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. This compound exerts its anti-cancer effects by inhibiting both PI3K and mTOR.
Caption: this compound inhibits the PI3K/mTOR pathway.
Experimental Protocols
A2058 Cell Culture
A2058 cells are adherent human melanoma cells.
Materials:
-
A2058 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture A2058 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Caption: A2058 cell subculture workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A2058 cells
-
This compound (in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A2058 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT cell viability assay workflow.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
A2058 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed A2058 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
Caption: Western blot analysis workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
A2058 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed A2058 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Caption: Apoptosis assay workflow.
Conclusion
This compound is a potent inhibitor of the PI3K/mTOR pathway in A2058 melanoma cells. The provided protocols offer a framework for investigating the cellular and molecular effects of this compound in this cell line. Researchers can adapt these methodologies to further explore the therapeutic potential of this compound in melanoma.
References
Application Notes and Protocols for PQR530 in MCF7 Breast Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PQR530, a potent dual pan-PI3K/mTORC1/2 inhibitor, in studies involving the MCF7 human breast cancer cell line. This document outlines the mechanism of action, provides detailed experimental protocols, and presents expected quantitative outcomes.
Introduction to this compound
This compound is an orally bioavailable and brain-penetrant small molecule that acts as an ATP-competitive inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including breast cancer, making it a key therapeutic target. This compound's dual inhibition of both PI3K and mTOR offers a comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors. In a panel of 44 cancer cell lines, this compound has demonstrated a mean GI50 (concentration for 50% growth inhibition) of 426 nM.[1] Studies have confirmed that this compound effectively inhibits PI3K signaling in stimulated MCF7 cells.[2]
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. This compound exerts its anti-cancer effects by inhibiting two key kinases in this pathway: PI3K and mTOR.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment on MCF7 cells based on available data for PI3K/mTOR inhibitors and general knowledge of MCF7 cell behavior. Specific values for this compound should be determined empirically.
| Parameter | This compound | Reference Compound (e.g., Rapamycin) |
| IC50 (Cell Viability, 72h) | Expected in the nM to low µM range | 0.4 µg/ml[3] |
| Parameter | Treatment Group | Expected Outcome |
| Apoptosis (Annexin V Assay, 48h) | Control (DMSO) | < 5% apoptotic cells |
| This compound (at IC50) | Significant increase in early and late apoptotic cells | |
| Cell Cycle (Propidium Iodide Staining, 24h) | Control (DMSO) | G0/G1: ~45-50%, S: ~40-45%, G2/M: ~10%[4] |
| This compound (at IC50) | Arrest in G0/G1 phase, with a corresponding decrease in S and G2/M phases | |
| Protein Phosphorylation (Western Blot, 2-4h) | Control (DMSO) | Basal levels of p-Akt (Ser473) and p-S6 (Ser235/236) |
| This compound (1 µM) | Significant decrease in p-Akt (Ser473) and p-S6 (Ser235/236) levels |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of MCF7 cells, which is an indicator of cell viability.
Materials:
-
MCF7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MCF7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of MCF7 cells.
Materials:
-
MCF7 cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol assesses the inhibitory effect of this compound on key downstream targets of the PI3K/mTOR pathway.
Materials:
-
MCF7 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentrations for a short duration (e.g., 2-4 hours) to observe acute signaling changes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Troubleshooting and Considerations
-
Drug Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Authenticity: Regularly authenticate the MCF7 cell line to ensure the reliability and reproducibility of the results.
-
Controls: Always include appropriate vehicle controls (DMSO) in all experiments. For signaling studies, consider including a positive control (e.g., a known activator of the PI3K/mTOR pathway) to confirm the responsiveness of the cells.
-
Data Interpretation: Correlate the findings from different assays to obtain a comprehensive understanding of this compound's effects on MCF7 cells. For instance, a decrease in cell viability should be supported by evidence of apoptosis and/or cell cycle arrest.
By following these detailed application notes and protocols, researchers can effectively investigate the cellular and molecular effects of this compound in MCF7 breast cancer cells, contributing to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of rapamycin on cell apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OVCAR-3 Ovarian Cancer Xenograft Studies with PQR530
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with a high mortality rate often associated with late-stage diagnosis and the development of therapeutic resistance. The OVCAR-3 cell line, derived from a patient with advanced ovarian adenocarcinoma, is a widely utilized preclinical model for studying this disease. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in ovarian cancer.[1][2][3] This document provides detailed application notes and protocols for conducting OVCAR-3 ovarian cancer xenograft studies with this compound, based on available preclinical data.
This compound: A Dual PI3K/mTOR Inhibitor
This compound is an ATP-competitive inhibitor that targets all PI3K isoforms as well as both mTORC1 and mTORC2 complexes.[2] Its ability to cross the blood-brain barrier also makes it a candidate for cancers with central nervous system involvement.[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models, including OVCAR-3 ovarian cancer xenografts.[2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 50 mg/kg | Single oral administration in male C57BL/6J mice[2] |
| Cmax (plasma) | 7.8 µg/mL | Reached after 30 minutes[2] |
| t1/2 (plasma) | ~5 hours | [2] |
OVCAR-3 Xenograft Model
The OVCAR-3 cell line is a suitable model for in vivo studies due to its tumorigenicity in immunocompromised mice. These xenografts can be established either subcutaneously or intraperitoneally to mimic different aspects of ovarian cancer progression.
Table 2: Summary of this compound Efficacy in OVCAR-3 Xenograft Model
| Study Endpoint | Result | Dosing Regimen |
| Tumor Growth | Significantly decreased | Daily, oral administration[2] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing the OVCAR-3 xenograft model to evaluate the efficacy of this compound.
Protocol 1: OVCAR-3 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of OVCAR-3 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and plate in a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium and re-plate at a 1:4 or 1:5 ratio.
Protocol 2: OVCAR-3 Subcutaneous Xenograft Establishment
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks of age.
-
Cell Preparation: Harvest OVCAR-3 cells during their exponential growth phase. Resuspend the cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using calipers.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Administration and Efficacy Evaluation
-
This compound Formulation: Prepare this compound for oral gavage in a suitable vehicle.
-
Dosing: Administer this compound orally to the treatment group daily. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume and mouse body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a predetermined period or until the tumors in the control group reach a specified maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow
PI3K/mTOR Signaling Pathway
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/mTOR pathway.
Experimental Workflow
The diagram below outlines the key steps in conducting an OVCAR-3 xenograft study with this compound.
Caption: OVCAR-3 xenograft study workflow.
Conclusion
The OVCAR-3 xenograft model provides a valuable tool for the in vivo evaluation of novel therapeutic agents for ovarian cancer. This compound, with its dual inhibition of the PI3K and mTOR pathways, has shown promising preclinical efficacy. The protocols and data presented in these application notes are intended to guide researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this compound in ovarian cancer.
References
Application Notes and Protocols for PQR530 Administration in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2)[1][2]. The dysregulation of the PI3K/Akt/mTOR signaling pathway has been implicated in various neurological disorders, including epilepsy[3]. This compound's ability to cross the blood-brain barrier and modulate this key pathway makes it a compound of significant interest for investigation as a potential anti-seizure therapeutic[4]. These application notes provide detailed protocols for the administration of this compound in established mouse models of epilepsy and summarize the expected quantitative outcomes based on preclinical studies.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In the context of epilepsy, hyperactivity of this pathway is thought to contribute to epileptogenesis and seizure susceptibility. This compound dually targets PI3K and mTOR, key nodes in this pathway, leading to downstream effects that include a reduction in neuronal hyperexcitability. A key downstream marker of mTORC1 activity, the phosphorylation of the S6 ribosomal protein, is significantly decreased in the hippocampus of mice treated with this compound, confirming target engagement in the brain[2][4].
Data Presentation
Pharmacokinetics of this compound in Mice
This compound exhibits favorable pharmacokinetic properties in mice, including rapid absorption and excellent brain penetration. Following a single oral dose, maximum concentrations in both plasma and brain are achieved quickly, with a half-life that supports sustained target engagement.
| Parameter | Plasma | Brain |
| Cmax (Maximum Concentration) | 7.8 µg/mL | 112.6 µg/mL |
| Tmax (Time to Maximum Concentration) | 30 minutes | 30 minutes |
| t1/2 (Half-life) | ~5 hours | ~5 hours |
| Brain:Plasma Ratio | - | ~1.6 |
| Data from male C57BL/6J mice following a single 50 mg/kg oral dose.[2] |
Efficacy of this compound in a Mouse Model of Chronic Epilepsy
In a well-established mouse model of chronic epilepsy, this compound has been shown to significantly increase the threshold for electroconvulsive seizures. This indicates a potent anti-seizure effect at tolerable doses.
| Treatment Group | Seizure Threshold (mA) | % Increase vs. Vehicle |
| Vehicle | 10.2 ± 0.5 | - |
| This compound (25 mg/kg, p.o.) | 13.8 ± 0.7* | 35.3% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated epileptic mice. |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage)
-
Syringes
Formulation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Add saline to reach the final volume and vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Administration:
-
Administer this compound orally (p.o.) by gavage at a volume of 10 ml/kg.
-
A common effective dose shown to block PI3K/mTORC1/2 in the brain of epileptic mice is 25 mg/kg .
-
Administer once daily for chronic studies.
Electroconvulsive Seizure Threshold Test
This test is used to determine the anticonvulsant potential of a compound by measuring the minimum electrical current required to induce a seizure.
Materials:
-
Electroconvulsive stimulator
-
Transcorneal electrodes
-
0.5% tetracaine and 0.9% NaCl solution (anesthetic eye drops)
Procedure:
-
Administer this compound or vehicle to the mice at the desired pre-treatment time (e.g., 30-60 minutes).
-
Restrain the mouse and place a drop of the anesthetic solution onto each eye.
-
Apply the transcorneal electrodes.
-
Deliver a square-wave electrical stimulus (e.g., 299Hz, 0.2s duration, 1.6ms pulse width).
-
Observe the mouse for a minimal clonic forebrain seizure.
-
The seizure threshold is determined by testing individual mice with increasing current intensities until the seizure endpoint is observed.
Intrahippocampal Kainate Mouse Model of Temporal Lobe Epilepsy
This model recapitulates many features of human temporal lobe epilepsy, including an initial status epilepticus followed by the development of spontaneous recurrent seizures.
Materials:
-
Kainic acid (KA)
-
Sterile saline
-
Anesthetic (e.g., isoflurane or chloral hydrate)
-
Stereotaxic frame
-
Microsyringe
-
Dental cement
-
Video-EEG monitoring system (optional, for seizure frequency and duration analysis)
Procedure:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Inject a small volume of kainic acid (e.g., 0.21 µg in 50 nl saline) into the dorsal hippocampus.
-
The injection should be performed slowly over 60 seconds.
-
Following the injection, the surgical wound is closed.
-
Allow the animals to recover. Status epilepticus typically develops within hours.
-
Spontaneous recurrent seizures will develop over the following weeks.
-
Administer this compound or vehicle as per the treatment regimen.
-
Monitor seizure activity through behavioral observation and scoring (e.g., Racine scale) or continuous video-EEG recording.
Racine Scale for Seizure Scoring in Mice: A modified Racine scale is commonly used to score the severity of behavioral seizures.
| Score | Behavioral Manifestation |
| 1 | Immobility, mouth and facial movements |
| 2 | Head nodding, chewing |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, generalized tonic-clonic seizure |
Conclusion
This compound is a promising investigational compound for epilepsy treatment due to its potent dual inhibition of the PI3K/mTOR pathway and its excellent brain permeability. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in mouse models of epilepsy. The provided data indicates that this compound can significantly increase seizure thresholds, suggesting its potential as an effective anti-seizure agent. Further research is warranted to fully elucidate its therapeutic potential and long-term efficacy.
References
- 1. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain… [ouci.dntb.gov.ua]
- 2. Research Status, Synthesis and Clinical Application of Antiepileptic Drugs - Wang - Current Medicinal Chemistry [rjraap.com]
- 3. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy | Semantic Scholar [semanticscholar.org]
- 4. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with PQR530 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PQR530, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in cell viability assays. The provided protocols and data are intended to facilitate the assessment of this compound's cytotoxic and cytostatic effects on various cancer cell lines.
Introduction to this compound
This compound is an ATP-competitive, orally bioavailable, and brain-penetrant dual inhibitor of all class I PI3K isoforms and mTOR complexes 1 and 2 (mTORC1/2)[1][2]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for cancer therapy[1]. By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this crucial signaling cascade.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of PI3K and mTOR. This leads to the suppression of downstream signaling events, including the phosphorylation of Akt (a key effector of PI3K) and S6 ribosomal protein (a downstream target of mTORC1)[1][2]. The inhibition of this pathway ultimately results in cell cycle arrest and the induction of apoptosis.
Data Presentation
| Cell Line | Assay Type | Value | Reference |
| A2058 (Melanoma) | IC50 (p-Akt/p-S6 inhibition) | 0.07 µM | [2][3] |
| 44 Cancer Cell Lines | GI50 (Mean) | 426 nM | [2][3] |
Note: The mean GI50 value across 44 cancer cell lines from the NTRC Oncolines™ panel indicates broad anti-proliferative activity. Researchers are encouraged to determine the specific GI50 or IC50 values for their cell lines of interest.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
Cell Viability Assay using MTT
This protocol is a general guideline for assessing cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the GI50 or IC50 value from the curve.
-
Alternative Assays:
Other viability assays such as XTT, WST-1, or CellTiter-Glo® can also be used. These assays may offer advantages in terms of simplicity (no solubilization step) or sensitivity. The choice of assay should be based on the specific cell line and experimental requirements.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits the PI3K/mTOR pathway, leading to reduced cell viability in a variety of cancer cell lines. The provided protocols and information will aid researchers in further investigating the therapeutic potential of this compound. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results.
References
Application Notes: PQR530 Solubility and Preparation for Cell Culture
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] As an ATP-competitive inhibitor, it demonstrates subnanomolar efficacy against PI3Kα and mTOR.[2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its frequent overactivation in various cancers makes it a key target for therapeutic development.[3][4] These notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays, along with key performance data and pathway information.
Physicochemical and In Vitro Efficacy Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| Molecular Weight | 407.45 g/mol | N/A | [1] |
| Kd (PI3Kα) | 0.84 nM | Enzymatic Binding Assay | [1][2] |
| Kd (mTOR) | 0.33 nM | Enzymatic Binding Assay | [1][2] |
| Kd (PI3Kβ) | 6.1 nM | Enzymatic Binding Assay | [2] |
| Kd (PI3Kγ) | 10 nM | Enzymatic Binding Assay | [2] |
| Kd (PI3Kδ) | 11 nM | Enzymatic Binding Assay | [2] |
| IC50 (pAktS473) | 0.07 µM | A2058 Melanoma Cells | [1][6] |
| IC50 (pS6S235/236) | 0.07 µM | A2058 Melanoma Cells | [1][6] |
| Mean GI50 | 426 nM | Panel of 44 Cancer Cell Lines | [1][6] |
This compound Mechanism of Action: PI3K/mTOR Signaling Pathway
This compound exerts its function by inhibiting two key nodes in the PI3K/Akt/mTOR pathway. It blocks PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt. Concurrently, it directly inhibits the kinase activity of both mTORC1 and mTORC2, which are downstream effectors of Akt and central regulators of protein synthesis and cell survival.[3][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9]
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 33.33 mg/mL (81.81 mM).[1] A stock concentration of 10 mM or 20 mM is recommended for most applications.
-
Example for 10 mM stock: To prepare 1 mL of a 10 mM stock solution, dissolve 4.07 mg of this compound in 1 mL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Solubilization: Vortex the solution thoroughly. If precipitation or incomplete dissolution is observed, use an ultrasonic water bath to facilitate complete solubilization.[1] Note that hygroscopic DMSO can negatively impact solubility; always use a fresh, high-quality solvent.[1]
-
Aliquoting and Storage: Aliquot the clear stock solution into sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots as recommended in the stability table below.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[10]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration used for this compound treatment.
-
Application: Immediately add the prepared working solutions to the cell cultures. It is best practice to prepare working solutions fresh for each experiment.[9]
Protocol 3: General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability or signaling.
Solubility and Stability
Proper storage and handling are critical to ensure the integrity and activity of this compound.
Solubility Data
| Solvent System | Max Solubility | Solution Type | Reference |
| In Vitro | |||
| DMSO | 33.33 mg/mL (81.81 mM) | Clear Solution | [1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.14 mM) | Suspended Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.14 mM) | Clear Solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.14 mM) | Clear Solution | [2] |
Storage and Stability Recommendations
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [9] |
| -80°C | Up to 2 years (use within 1 year recommended) | [1] | |
| Working Solution (in Media) | N/A | Prepare fresh for each use | [1][9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in PQR530-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3][4] As an ATP-competitive inhibitor, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell proliferation, growth, survival, and metabolism, and is frequently dysregulated in various cancers.[3][5] Immunohistochemistry (IHC) is an indispensable tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical tissue samples, enabling the visualization and quantification of target engagement and downstream pathway modulation.
These application notes provide detailed protocols for the immunohistochemical analysis of key biomarkers in tissues treated with this compound, facilitating the evaluation of its therapeutic efficacy and mechanism of action.
Mechanism of Action and Target Biomarkers
This compound exerts its anti-tumor activity by inhibiting the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.[2][5] Consequently, IHC staining for the phosphorylated forms of these proteins can serve as robust pharmacodynamic biomarkers of this compound activity.
Key Biomarkers for IHC Analysis:
-
Phospho-Akt (Ser473): As a central node in the pathway, Akt is phosphorylated at Serine 473 by mTORC2. Inhibition of mTORC2 by this compound leads to a significant reduction in p-Akt (Ser473) levels.
-
Phospho-S6 Ribosomal Protein (Ser235/236): S6 ribosomal protein is a downstream effector of mTORC1. Its phosphorylation at Serine 235/236 is a reliable indicator of mTORC1 activity. This compound treatment results in decreased p-S6 (Ser235/236) staining.[2][5]
-
Phospho-4E-BP1 (Thr37/46): 4E-BP1 is another critical downstream target of mTORC1. Its phosphorylation status regulates protein synthesis.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (p-Akt Ser473) | 0.07 µM | A2058 Melanoma | [2][5] |
| IC50 (p-S6 Ser235/236) | 0.07 µM | A2058 Melanoma | [2][5] |
| Mean GI50 | 426 nM | Panel of 44 Cancer Cell Lines | [2][5] |
Table 2: Binding Affinity of this compound
| Target | Kd (nM) | Reference |
| PI3Kα | 0.84 | [2] |
| mTOR | 0.33 | [2] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PI3K and mTORC1/2, blocking downstream signaling.
References
Application Notes and Protocols for Flow Cytometry Analysis Following PQR530 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in cancer, making it a key target for therapeutic intervention.[3][4] this compound exerts its anti-tumor activity by competitively binding to the ATP-binding site of PI3K and mTOR, thereby inhibiting their kinase activity and suppressing downstream signaling.[1] This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound exposure, specifically focusing on the assessment of apoptosis, cell cycle distribution, and cell proliferation.
Data Presentation
The following tables provide a representative summary of quantitative data that can be obtained from the described flow cytometry experiments. The values are hypothetical and intended to illustrate the expected outcomes following this compound treatment.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 100 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 500 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |
| This compound | 100 | 70.2 ± 3.1 | 18.5 ± 2.0 | 11.3 ± 1.2 |
| This compound | 500 | 82.5 ± 2.5 | 9.8 ± 1.7 | 7.7 ± 1.0 |
Table 3: Cell Proliferation Analysis by CFSE Staining
| Treatment | Concentration (nM) | Proliferation Index | % Divided Cells |
| Vehicle Control | 0 | 2.8 ± 0.3 | 85.4 ± 4.1 |
| This compound | 100 | 1.5 ± 0.2 | 45.2 ± 5.3 |
| This compound | 500 | 0.8 ± 0.1 | 20.7 ± 3.8 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of expected outcomes.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by identifying the externalization of phosphatidylserine.[2][7][8][9]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA), and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[1][4][10][11][12][13]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest Cells: Collect cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry.
Cell Proliferation Analysis by Carboxyfluorescein Succinimidyl Ester (CFSE) Staining
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye CFSE with each cell division.[3][6][14][15][16]
Materials:
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to achieve a final concentration of 1-5 µM (the optimal concentration should be determined empirically for each cell type).
-
Immediately vortex the cells to ensure homogenous staining.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound CFSE.
-
Cell Seeding and Treatment: Resuspend the stained cells in complete culture medium, seed them for your experiment, and treat with this compound as described in Protocol 1.
-
Harvest and Analysis: At the desired time points, harvest the cells and analyze them by flow cytometry. The CFSE fluorescence will be halved with each cell division.
References
- 1. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
Application Notes and Protocols: PQR530 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-class I phosphoinositide 3-kinases (PI3K) and mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2)[1][2][3][4][5]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers[1][4]. By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors[6][7].
While preclinical studies have demonstrated the single-agent anti-tumor activity of this compound in various cancer models, the exploration of its synergistic potential in combination with other chemotherapy agents is a critical area of research. This document provides an overview of the rationale for combining this compound with other anti-cancer drugs, presents preclinical and clinical data from analogous dual PI3K/mTOR inhibitors to guide combination strategies, and offers detailed protocols for evaluating the efficacy of this compound-based combination therapies.
Rationale for Combination Therapy
The PI3K/AKT/mTOR pathway is interconnected with numerous other signaling cascades that drive cancer progression. Inhibition of this pathway can lead to compensatory activation of other survival pathways, contributing to acquired resistance. Combining this compound with agents that target these alternative pathways or with standard cytotoxic chemotherapy can lead to synergistic anti-tumor effects and overcome drug resistance. Potential combination strategies include:
-
Targeted Therapies: Combining this compound with inhibitors of other key oncogenic drivers, such as CDK4/6, MEK, or BCL2, can create a multi-pronged attack on cancer cell proliferation and survival.
-
Cytotoxic Chemotherapy: this compound may sensitize cancer cells to the effects of traditional chemotherapy agents like taxanes and platinum-based drugs by inhibiting DNA repair mechanisms and promoting apoptosis.
-
Hormone Therapy: In hormone-driven cancers, such as ER-positive breast cancer, combining this compound with endocrine therapies can overcome resistance mechanisms mediated by the PI3K pathway.
Preclinical and Clinical Data from Analogous Dual PI3K/mTOR Inhibitors
Direct preclinical or clinical data on this compound in combination with other chemotherapy agents are not yet publicly available. However, studies on other dual PI3K/mTOR inhibitors, such as gedatolisib and bimiralisib (PQR309) , provide a strong rationale and a roadmap for investigating this compound in combination regimens.
Gedatolisib Combination Therapy Data
Gedatolisib is a potent pan-PI3K and mTORC1/2 inhibitor that has been evaluated in clinical trials in combination with various agents.
Table 1: Clinical Trial Data for Gedatolisib in Combination with Palbociclib and Endocrine Therapy in HR+/HER2- Advanced Breast Cancer [1][8][9]
| Treatment Arm (Patient Population) | Combination Regimen | Objective Response Rate (ORR) | Median Duration of Response (mDoR) |
| Group A (1st line) | Gedatolisib + Palbociclib + Letrozole | 85.2% | 46.7 months |
| Group B (CDK4/6 inhibitor-naïve) | Gedatolisib + Palbociclib + Fulvestrant | 61.5% | 12.2 months |
| Group C (Prior CDK4/6 inhibitor) | Gedatolisib + Palbociclib + Fulvestrant | 25.0% | 16.6 months |
| Group D (Prior CDK4/6 inhibitor) | Gedatolisib (modified schedule) + Palbociclib + Fulvestrant | 55.6% | 12.6 months |
Table 2: Clinical Trial Data for Gedatolisib in Combination with Cytotoxic Chemotherapy in Advanced Solid Tumors [2]
| Patient Population | Combination Regimen | Recommended Phase II Dose (RP2D) | Overall Response Rate (ORR) |
| Advanced Solid Tumors | Gedatolisib + Paclitaxel + Carboplatin | Gedatolisib 110 mg (Days 1, 8, 15, 22) + Carboplatin AUC5 (Day 1) + Paclitaxel 80 mg/m² (Days 1, 8, 15) | 65% |
Bimiralisib (PQR309) Combination Therapy Data
Bimiralisib, another potent dual PI3K/mTOR inhibitor, has shown promising preclinical synergistic activity with various anti-cancer agents in lymphoma models.
Table 3: Preclinical Synergy of Bimiralisib with Targeted Agents in Lymphoma Cell Lines [6][10]
| Combination Agent | Cancer Type Model | Observed Effect |
| Venetoclax (BCL2 inhibitor) | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic |
| Panobinostat (HDAC inhibitor) | DLBCL | Synergistic |
| Ibrutinib (BTK inhibitor) | DLBCL, Mantle Cell Lymphoma | Synergistic |
| Lenalidomide | Lymphoma | Synergistic |
| ARV-825 (BET inhibitor) | Lymphoma | Synergistic |
| Marizomib (Proteasome inhibitor) | Lymphoma | Synergistic |
| Rituximab | Lymphoma | Synergistic |
Experimental Protocols
The following protocols are adapted from studies on analogous PI3K/mTOR inhibitors and can serve as a starting point for evaluating this compound in combination therapies.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine if the combination of this compound and another chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each drug, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include wells with single agents and vehicle control.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination.
-
Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cells for tumor implantation
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound combination therapy.
Conclusion
This compound, as a potent dual PI3K/mTOR inhibitor, holds significant promise for use in combination with other anti-cancer agents. The data from analogous compounds strongly support the rationale for combining this compound with targeted therapies and cytotoxic chemotherapy to enhance anti-tumor efficacy and overcome resistance. The protocols provided herein offer a framework for the preclinical evaluation of novel this compound-based combination therapies, which will be essential for guiding future clinical development. As more data on this compound becomes available, these application notes will be updated to reflect the latest findings.
References
- 1. Gedatolisib in combination with palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative advanced breast cancer: results from the dose expansion groups of an open-label, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celcuity.com [celcuity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Making sure you're not a bot! [pubs.lib.uiowa.edu]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Gedatolisib Plus Palbociclib and Endocrine Therapy in HR-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 10. Portico [access.portico.org]
Troubleshooting & Optimization
PQR530 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of PQR530 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, and brain-penetrant dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] It is designed to potently and selectively inhibit all PI3K isoforms and both mTOR complexes.[2][3]
Q2: How selective is this compound? Have significant off-target effects been reported?
A2: this compound has demonstrated excellent selectivity over a wide panel of kinases, as well as unrelated receptor enzymes and ion channels.[2][3][4][5] While all kinase inhibitors have the potential for off-target effects, this compound was developed to have improved potency and selectivity.[3] Initial toxicity studies in rats and dogs have shown it to be well-tolerated.[4][5][6]
Q3: What are the expected on-target cellular effects of this compound?
A3: The primary on-target effect of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. In cellular assays, this typically results in reduced phosphorylation of downstream targets such as Akt (at Ser473) and ribosomal protein S6 (at Ser235/236).[1][2][3] This inhibition of the PI3K/mTOR pathway leads to the prevention of cancer cell growth and has been shown to be effective in numerous cancer cell lines.[1][3]
Q4: Are there any known "class effects" for PI3K/mTOR inhibitors that I should be aware of?
A4: Yes, inhibitors of the PI3K pathway are known to sometimes cause an increase in insulin and blood glucose levels.[6] This is considered a treatable class effect.[6] While this is an on-target effect from a pathway perspective, it's an important consideration for in vivo studies.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results in your cellular assays that may be related to off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death at Low Concentrations | While this compound has a mean GI50 of 426 nM across 44 cancer cell lines, individual cell line sensitivity can vary.[1][2][3] This could also be an indication of a specific cellular dependency or a rare off-target effect. | 1. Perform a dose-response curve to accurately determine the GI50 in your specific cell line. 2. Use a structurally unrelated PI3K/mTOR inhibitor to see if the phenotype is reproducible. 3. Consider performing a rescue experiment by activating a downstream component of the PI3K/mTOR pathway. |
| Phenotype Does Not Correlate with p-Akt/p-S6 Inhibition | The observed phenotype may be independent of the PI3K/mTOR pathway and could be due to an off-target effect. | 1. Confirm target engagement by performing a Western blot for p-Akt (Ser473) and p-S6 (Ser235/236) at the effective concentration. 2. If the targets are inhibited but the phenotype persists, consider a broader kinase inhibitor profiling assay to identify potential off-target kinases. |
| Inconsistent Results Between Experiments | This could be due to variations in experimental conditions such as cell density, passage number, or serum concentration in the media. | 1. Standardize your experimental protocol meticulously. 2. Ensure consistent cell health and growth phase. 3. Prepare fresh this compound dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize the reported potency and cellular activity of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target | Kd (nM) | Ki (nM) |
| mTOR | 0.33[1][2] | ~7.4[4] |
| PI3Kα | 0.84[1][2] | ~11[4] |
| PI3Kβ | 6.1[1] | |
| PI3Kγ | 10[1] | |
| PI3Kδ | 11[1] | |
| PI3KC2β | 100[1] |
Table 2: Cellular Activity of this compound in A2058 Melanoma Cells
| Cellular Target | IC50 (nM) | Assay |
| p-Akt (Ser473) reduction | 62.2[1] | In-Cell Western |
| p-S6 (Ser235/236) reduction | 61.9[1] | In-Cell Western |
Experimental Protocols
1. In-Cell Western Assay for p-Akt and p-S6 Inhibition
This protocol is based on the methodology described for this compound.[4]
-
Cell Seeding: Plate A2058 melanoma cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 1 hour.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a suitable buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for p-Akt (Ser473) and p-S6 (Ser235/236).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Detection: Quantify the fluorescence signal using an appropriate plate reader.
-
Data Analysis: Normalize the signal to a total protein stain and calculate IC50 values.
2. Cell Growth Inhibition Assay (GI50 Determination)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., resazurin, CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).
Visualizations
Caption: this compound inhibits the PI3K/mTOR pathway at PI3K, mTORC1, and mTORC2.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Caption: Workflow for characterizing this compound effects in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing PQR530 Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately determining the IC50 of PQR530, a potent dual pan-PI3K/mTORC1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2)[1][2]. By targeting these central nodes in the PI3K/AKT/mTOR signaling pathway, this compound can effectively block crucial cellular processes such as cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer[2][3].
Q2: What is a recommended starting concentration range for this compound in an IC50 experiment?
The optimal concentration range for this compound is cell-line dependent. However, based on available data, a broad range of 1 nM to 10 µM is a reasonable starting point for most cancer cell lines. This compound has shown a mean GI50 (half-maximal growth inhibition) of 426 nM across a panel of 44 cancer cell lines[1][4]. In A2058 melanoma cells, it inhibited the phosphorylation of downstream targets PKB/Akt and S6 with an IC50 of 0.07 µM (70 nM)[1][2]. Therefore, a serial dilution series spanning several logs around the expected IC50 is recommended.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO)[4]. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution is stable for up to 2 years when stored at -80°C and for 1 year at -20°C[1]. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.
Q4: How long should I treat my cells with this compound for an IC50 experiment?
A common treatment duration for IC50 determination is 72 hours[3]. This allows for the assessment of the compound's effect on cell proliferation over several cell cycles. However, the optimal incubation time can vary between cell lines and experimental objectives. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Visually inspect the diluted compound in media for any signs of precipitation. If observed, try vortexing or sonicating the solution briefly before adding to the cells. Ensure the final DMSO concentration is not causing insolubility. |
| No significant inhibition observed, even at high concentrations | - Cell line is resistant to PI3K/mTOR inhibition- Compound has degraded- Insufficient treatment duration | - Confirm the activation status of the PI3K/AKT/mTOR pathway in your cell line (e.g., via Western blot for p-Akt, p-S6).- Use a fresh aliquot of this compound stock solution.- Increase the treatment duration (e.g., up to 96 hours). |
| Shallow dose-response curve | - Activation of compensatory feedback loops- Off-target effects | - Inhibition of PI3K/mTOR can lead to the activation of other signaling pathways (e.g., MAPK/ERK) as a resistance mechanism[5][6][7][8][9]. Consider co-treatment with an inhibitor of the compensatory pathway.- While this compound is highly selective, consider potential off-target effects at higher concentrations. |
| Precipitation of this compound in cell culture medium | - Low solubility in aqueous solutions- High final concentration of the compound | - Ensure the DMSO stock is properly dissolved before further dilution.- When diluting, add the this compound stock to the medium with gentle mixing.- If precipitation persists, consider using a lower starting concentration for your dilution series. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Condition | Reference |
| Mean GI50 | 426 nM | Panel of 44 cancer cell lines | [1][4] |
| IC50 (p-PKB/Akt & p-S6) | 70 nM (0.07 µM) | A2058 melanoma cells | [1][2] |
| Stock Solution Stability | 2 years at -80°C, 1 year at -20°C | In DMSO | [1] |
| Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | In cell culture | N/A |
Detailed Experimental Protocol: IC50 Determination of this compound using an MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 2,000-10,000 cells per well in a 96-well plate, to be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution series of this compound in cell culture medium from your 10 mM DMSO stock. For example, for a final concentration range of 10 µM to 1 nM, prepare 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 9. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with PQR530 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum reported solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 33.33 mg/mL, which corresponds to a molar concentration of 81.81 mM.[1][2] It is important to note that achieving this concentration may require specific handling procedures.
Q2: I'm having trouble dissolving this compound in DMSO, even at concentrations below the reported maximum. What could be the issue?
A2: Several factors can contribute to difficulty in dissolving this compound in DMSO. One critical factor is the hygroscopic nature of DMSO; absorbed water can significantly reduce the solubility of the compound.[1] Additionally, the dissolution of this compound in DMSO may require physical assistance, such as ultrasonication.[1][3]
Q3: Are there any recommended procedures for preparing a this compound stock solution in DMSO?
A3: Yes, it is recommended to use newly opened, anhydrous DMSO to prepare stock solutions.[1] To aid dissolution, especially at higher concentrations, ultrasonication is advised.[1][3] Gentle heating may also be considered, but the thermostability of this compound should be taken into account.
Q4: My this compound in DMSO solution appears to have precipitated after storage. What should I do?
A4: If precipitation is observed after storage, it may be due to temperature fluctuations or the absorption of moisture into the DMSO. You can try to redissolve the compound by gentle warming and/or sonication.[1] To prevent this, it is recommended to aliquot the stock solution into smaller volumes for single use and store them at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1]
Q5: Can I use a DMSO stock solution of this compound for my in vivo experiments?
A5: While a DMSO stock solution is suitable for preparing further dilutions, it is generally not recommended for direct in vivo administration due to potential toxicity. For in vivo studies, specific formulations are required. These typically involve a co-solvent system to ensure the compound remains in solution when diluted into an aqueous physiological environment.[1][3]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to address common solubility issues with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO | 1. Hygroscopic DMSO: The DMSO may have absorbed water from the atmosphere, reducing its solvating power for this compound. 2. Insufficient physical agitation: this compound may require energy input to dissolve efficiently. | 1. Use a fresh, unopened bottle of anhydrous or high-purity DMSO. 2. Apply ultrasonication to the solution.[1][3] Gentle warming can also be attempted, but monitor for any signs of compound degradation. |
| Precipitation observed in the DMSO stock solution during storage | 1. Temperature fluctuations: Storage at improper temperatures or repeated freeze-thaw cycles can lead to precipitation. 2. Moisture absorption: Over time, the DMSO stock may absorb atmospheric moisture. | 1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Store aliquots at a consistent temperature of -20°C or -80°C.[1] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture media, PBS) | 1. Poor aqueous solubility: this compound has low solubility in aqueous solutions. The high concentration of DMSO in the initial stock is not maintained upon dilution. | 1. For in vitro assays, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to maintain cell viability and compound solubility. 2. For in vivo studies, use a co-solvent system. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 407.42 g/mol | [1] |
| Formula | C18H23F2N7O2 | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| CAS Number | 1927857-61-1 | [1] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Remarks | Reference |
| DMSO | 33.33 mg/mL (81.81 mM) | Requires ultrasonic; Hygroscopic DMSO has a significant impact on solubility. | [1][2] |
| DMF | 30 mg/mL | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.14 mM) | Suspended solution; Requires ultrasonic. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.14 mM) | Clear solution. | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.14 mM) | Clear solution. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Sonicator bath
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight = 407.42 g/mol ). For example, for 1 mL of a 10 mM solution, 4.07 mg of this compound is needed.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the required volume of anhydrous DMSO to the tube.
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Vortex the tube briefly to mix the contents.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid dissolution.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting this compound solubility.
Caption: Experimental workflow for preparing an in vivo formulation.
References
Technical Support Center: Managing PQR530-Induced Hyperglycemia in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperglycemia observed in mice during preclinical studies with PQR530, a potent dual pan-PI3K/mTORC1/2 inhibitor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate a clear understanding of the issue and its management.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia in mice?
A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/mTOR signaling pathway is a crucial regulator of glucose metabolism. In key metabolic tissues like the liver, skeletal muscle, and adipose tissue, this pathway is essential for insulin-mediated glucose uptake and utilization. By inhibiting PI3K and mTOR, this compound disrupts this signaling cascade, leading to decreased glucose uptake by cells and increased glucose production by the liver, resulting in elevated blood glucose levels (hyperglycemia). This is considered an on-target effect of PI3K/mTOR inhibitors.[1][2]
Q2: Is hyperglycemia a common side effect of PI3K/mTOR inhibitors?
A2: Yes, hyperglycemia is a well-documented "class effect" of PI3K/mTOR inhibitors.[3] Studies with various inhibitors of this pathway, including this compound, have reported increases in blood glucose and insulin levels in preclinical mouse models.[3] The severity of hyperglycemia can vary depending on the specific inhibitor, its dose, and the mouse strain being used.[4]
Q3: What are the typical signs of hyperglycemia in mice?
A3: Besides elevated blood glucose measurements, mice with significant hyperglycemia may exhibit symptoms such as increased water consumption (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. It is crucial to monitor these clinical signs in addition to blood glucose levels.
Q4: Can this compound-induced hyperglycemia be managed?
A4: Yes, this compound-induced hyperglycemia is considered a treatable side effect.[3] Management strategies primarily involve dietary modifications and, in some cases, pharmacological interventions. These approaches aim to control blood glucose levels, allowing for the continued administration of this compound at therapeutic doses.
Troubleshooting Guide
This guide provides solutions to common issues encountered when managing this compound-induced hyperglycemia in mice.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high blood glucose levels (>400 mg/dL) shortly after starting this compound treatment. | High carbohydrate content in standard chow. | Switch mice to a low-carbohydrate or ketogenic diet prior to and during this compound treatment. |
| Individual mouse sensitivity. | Monitor blood glucose more frequently in the initial phase of treatment to identify sensitive animals. | |
| Incorrect this compound dosage. | Verify the calculated dose and the concentration of the dosing solution. | |
| Significant weight loss (>15%) in treated mice. | Uncontrolled hyperglycemia leading to a catabolic state. | Implement a hyperglycemia management plan immediately (dietary and/or pharmacological). |
| Dehydration due to polyuria. | Ensure ad libitum access to water. Consider providing hydrogel for supplemental hydration. | |
| General drug toxicity (less common if within therapeutic window). | Monitor for other signs of toxicity. Consider a dose reduction of this compound if hyperglycemia is well-managed but weight loss persists. | |
| Blood glucose levels remain high despite a low-carbohydrate diet. | Insufficient carbohydrate restriction. | Ensure the diet is strictly low-carbohydrate and that there are no other sources of sugar. |
| The severity of hyperglycemia requires pharmacological intervention. | Consider the addition of metformin to the drinking water or daily gavage. Consult with a veterinarian for appropriate dosing. | |
| Development of insulin resistance. | This is an expected on-target effect. If metformin is not sufficient, consider consulting literature on the use of SGLT2 inhibitors in preclinical models of PI3K inhibitor-induced hyperglycemia. | |
| High variability in blood glucose readings between mice in the same treatment group. | Differences in food consumption prior to measurement. | Standardize the time of blood glucose monitoring in relation to the light/dark cycle and feeding schedule. |
| Stress-induced hyperglycemia from handling. | Acclimatize mice to the handling and blood collection procedures before the start of the experiment. | |
| Inconsistent this compound administration. | Ensure accurate and consistent dosing for all animals. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments related to the management of this compound-induced hyperglycemia in mice. These are general protocols and may require optimization for your specific experimental design.
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice treated with this compound.
Materials:
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Handheld glucometer and corresponding glucose test strips
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Lancets (5mm or as appropriate for the mouse strain)
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Gauze pads
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70% ethanol
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Restraining device (optional, but recommended for consistency)
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Collection tubes for plasma (if needed for insulin measurement)
Procedure:
-
Acclimatization: Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress-induced hyperglycemia.
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Restraint: Gently restrain the mouse. This can be done manually or using a commercial restraining device. Consistent handling is key.
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Site Preparation: Gently warm the tail by placing it under a warming lamp for a short period to increase blood flow. Clean the tip of the tail with a 70% ethanol wipe and allow it to air dry.
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Blood Collection: Using a sterile lancet, make a small puncture on the lateral tail vein. A small drop of blood should form.
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Glucose Measurement: Gently "milk" the tail if necessary to obtain a sufficient drop of blood. Touch the tip of the glucose test strip to the blood drop, ensuring the collection area is filled. The glucometer will display the blood glucose reading within a few seconds.
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Post-Procedure Care: Apply gentle pressure to the puncture site with a clean gauze pad to stop any bleeding.
-
Frequency of Monitoring:
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Baseline: Measure blood glucose for 2-3 consecutive days before the first this compound dose to establish a baseline.
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Initial Treatment Phase (First Week): Monitor blood glucose daily, ideally at the same time each day, to observe the onset and peak of hyperglycemia.
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Maintenance Phase: Once the hyperglycemic response is characterized, monitoring can be reduced to 2-3 times per week.
-
Protocol 2: Management of this compound-Induced Hyperglycemia
Objective: To mitigate this compound-induced hyperglycemia through dietary and pharmacological interventions.
Part A: Dietary Management
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Diet Selection: Switch mice from standard chow to a low-carbohydrate or ketogenic diet. These diets are commercially available.
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Low-Carbohydrate Diet: Typically contains 10-15% of calories from carbohydrates.
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Ketogenic Diet: A very low-carbohydrate, high-fat diet, typically with a 4:1 or 3:1 ratio of fat to protein and carbohydrates.
-
-
Acclimatization to Diet: Introduce the specialized diet at least one week before starting this compound treatment to allow the mice to adapt.
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Monitoring: Continue to monitor food and water intake, body weight, and blood glucose as described in Protocol 1.
Part B: Pharmacological Intervention (if necessary)
This should be considered if blood glucose levels consistently exceed 300-350 mg/dL despite dietary management.
-
Metformin Administration:
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In Drinking Water: Metformin can be dissolved in the drinking water at a concentration of 1-5 mg/mL. This method is less stressful for the animals but provides less control over the exact dose consumed.
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Oral Gavage: For more precise dosing, administer metformin via oral gavage at a dose of 50-250 mg/kg, once or twice daily. The appropriate dose will need to be determined empirically.
-
-
SGLT2 Inhibitors (Advanced Option):
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In preclinical studies with other PI3K inhibitors, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have shown efficacy.
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Administration is typically via oral gavage. Dosing will depend on the specific SGLT2 inhibitor used and should be based on published literature.
-
-
Important Considerations:
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Always consult with a veterinarian or institutional animal care and use committee (IACUC) before implementing any pharmacological interventions.
-
When using pharmacological agents, include a vehicle-treated control group to assess the effects of the intervention itself.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PI3K and mTOR, leading to hyperglycemia.
Experimental Workflow
Caption: Workflow for managing this compound-induced hyperglycemia.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
PQR530 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PQR530 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in cell culture media to the desired final concentration. For in vitro experiments, the recommended concentration of DMSO in the final culture medium should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3][4]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Based on information for similar small molecules, stock solutions can be stable for up to one to two years when stored at -80°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: What are the signs of this compound degradation or precipitation in cell culture?
A4: Visual signs of precipitation, such as the appearance of a cloudy or hazy solution or visible particles in the cell culture wells after adding the compound, can indicate poor solubility or degradation. A decrease in the expected biological activity over time in your experiments could also be an indicator of compound instability.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent, ATP-competitive dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][5] By inhibiting the PI3K/mTOR pathway, this compound can block downstream signaling that promotes cell growth, proliferation, and survival in cancer cells.[6][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture media upon addition of this compound. | The final concentration of this compound exceeds its solubility in the media. The final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still non-toxic to the cells (typically ≤ 0.1% - 0.5%).[3][4] Prepare intermediate dilutions of the this compound stock in media before adding to the final culture volume. Consider using a pre-warmed media for dilution. |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in the stock solution or in the cell culture media over the course of the experiment. | Aliquot stock solutions to minimize freeze-thaw cycles. For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols section). |
| High background in control (DMSO-only treated) cells. | The concentration of DMSO is too high, leading to cellular stress or toxicity. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the experimental readout. Ensure the final DMSO concentration is consistent across all experimental conditions, including the untreated control. |
Quantitative Data Summary
While specific stability data for this compound in various cell culture media is not publicly available, the following table illustrates how such data would be presented. Researchers are encouraged to generate similar data for their specific experimental conditions.
| Cell Culture Medium | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) (Mean ± SD) |
| DMEM + 10% FBS | 37 | 0 | 100 ± 0 |
| 24 | 95.2 ± 2.1 | ||
| 48 | 88.5 ± 3.4 | ||
| 72 | 80.1 ± 4.5 | ||
| RPMI-1640 + 10% FBS | 37 | 0 | 100 ± 0 |
| 24 | 96.1 ± 1.9 | ||
| 48 | 90.3 ± 2.8 | ||
| 72 | 82.4 ± 3.9 |
Caption: Hypothetical stability of this compound in different cell culture media at 37°C.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC or store it at -80°C for later analysis. This will serve as the 100% reference.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO₂.
-
Collect samples at various time points: At predetermined intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution.
-
Sample processing: If necessary, centrifuge the samples to pellet any debris and collect the supernatant. Store the samples at -80°C until analysis.
-
HPLC analysis: Analyze the concentration of this compound in all samples using a validated HPLC method. A standard curve of this compound should be run with each analysis to ensure accurate quantification.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the timepoint 0 sample. Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PQR530 Dose-Response Curve Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing PQR530 in dose-response experiments. It is intended for professionals in research, science, and drug development to help diagnose and resolve common issues encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which signaling pathways does it affect?
This compound is a potent, ATP-competitive inhibitor that dually targets Class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] The PI3K/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is overactivated.[1][3] By inhibiting both PI3K and mTOR, this compound blocks downstream signaling, including the phosphorylation of key effectors like Akt (PKB) and the ribosomal protein S6.[1][2]
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Q2: What are the reported potency and efficacy values for this compound?
This compound exhibits potent inhibition of both its primary targets and cellular processes. Key quantitative metrics are summarized below. Note that cellular potency (GI50) can vary significantly depending on the cancer cell line used.
| Parameter | Target / Cell Line | Value | Reference |
| Binding Affinity (Kd) | PI3Kα | 0.84 nM | [1][2] |
| mTOR | 0.33 nM | [1][2] | |
| Cellular Activity (IC50) | pAkt (Ser473) & pS6 (Ser235/236) Phosphorylation in A2058 melanoma cells | 70 nM (0.07 µM) | [1][2][3] |
| Growth Inhibition (GI50) | Mean across 44 cancer cell lines | 426 nM | [1][2] |
Q3: My dose-response curve is flat or shows a minimal effect. What are the potential causes?
A lack of response can stem from several factors, from the compound itself to the experimental setup. Use the following logic to diagnose the issue.
Caption: A decision tree for troubleshooting a flat dose-response curve.
Q4: I am observing high variability between my replicates. How can I improve the reproducibility of my assay?
High variability often points to inconsistencies in cell handling or assay procedure.[5] Consider the following points to improve data quality:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps. Let the plate sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells or maintain high humidity in the incubator by keeping the water pan full.[6]
-
Cell Health: Use cells with a low passage number and regularly test for mycoplasma contamination, as both can significantly alter experimental outcomes.[5][7]
-
Assay Protocol: Minimize the number of steps in your protocol.[8] Ensure all reagents are fully thawed and mixed before use. When adding reagents, be consistent with your technique to avoid bubbles and ensure proper mixing in each well.
Q5: The slope of my dose-response curve is very shallow. What does this indicate?
A shallow dose-response curve, where a large change in concentration results in a small change in response, can have biological implications. While a steep curve suggests a more switch-like response, a shallow curve may indicate:
-
Cell-to-Cell Variability: The population of cells may be responding heterogeneously to the drug. Single-cell analysis has shown that shallow curves for PI3K/mTOR inhibitors can correlate with high cell-to-cell variability in target inhibition.[9]
-
Complex Binding Kinetics: The interaction between this compound and its targets might not follow a simple 1:1 binding model.
-
Off-Target Effects: At higher concentrations, the drug may be engaging other targets that counteract the primary inhibitory effect.
Key Experimental Protocols
Protocol 1: General Workflow for Cell Viability Dose-Response Assay
This protocol outlines a standard workflow for determining the GI50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Caption: A typical experimental workflow for a this compound dose-response assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a concentration gradient. The final DMSO concentration in all wells should be consistent and typically ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as your 100% viability control.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time, commonly 48 to 72 hours.
-
Assay Execution: Follow the manufacturer's protocol for your chosen viability assay. This usually involves equilibrating the plate to room temperature and adding a single reagent.
-
Data Analysis: Subtract background luminescence, normalize the data to the vehicle control wells, and plot the normalized response against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the GI50.
Protocol 2: In-Cell Western for Target Engagement (pAkt / pS6)
This method allows for the quantification of protein phosphorylation directly in plated cells, providing a direct measure of this compound's effect on its downstream targets.[3]
Materials:
-
96-well plate
-
This compound compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., AzureCyto Blocking Buffer or 5% BSA in PBS)[6]
-
Primary antibodies (e.g., anti-pAkt Ser473, anti-pS6 Ser235/236)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW, 680RD)
-
Total protein stain for normalization (optional)
Procedure:
-
Seed and Treat: Seed cells in a 96-well plate and treat with a dose-response of this compound as described in Protocol 1. Incubation times for signaling pathway analysis are typically shorter (e.g., 2-24 hours).
-
Fix and Permeabilize: After treatment, wash cells with ice-cold PBS. Fix with 4% PFA for 20 minutes at room temperature. Wash again, then permeabilize with buffer for 20 minutes.
-
Block: Wash the cells and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells multiple times. Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Image and Analyze: Wash cells thoroughly. Image the plate using an infrared imaging system (e.g., Azure Sapphire FL or LI-COR Odyssey®). Quantify the fluorescence intensity in each well. Normalize the phosphoprotein signal to a total protein stain or a housekeeping protein to correct for cell number variability. Plot the normalized signal to determine the IC50 of target inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. youtube.com [youtube.com]
- 9. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PQR530 Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to PQR530, a dual pan-PI3K and mTORC1/2 inhibitor. The information provided is intended for researchers, scientists, and drug development professionals.
Disclaimer: While this compound has demonstrated potent anti-tumor activity, specific instances and mechanisms of acquired resistance in cell lines have not been extensively documented in publicly available literature. Therefore, this guide is based on established resistance mechanisms observed with other dual PI3K/mTOR inhibitors and general principles of targeted therapy resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that targets both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] By inhibiting these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound can block crucial cellular processes involved in cancer cell growth, proliferation, and survival.
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated growth inhibitory activity across a broad panel of cancer cell lines. For instance, it has a mean GI50 of 426 nM in a panel of 44 cancer cell lines.[1][3] Specific IC50 values for the inhibition of S6 phosphorylation (a downstream marker of mTORC1 activity) have been reported to be as low as 61.9 nM in the A2058 melanoma cell line.[1]
Q3: What are the potential mechanisms of resistance to dual PI3K/mTOR inhibitors like this compound?
While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to dual PI3K/mTOR inhibitors include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating parallel pro-survival pathways, such as the MAPK/ERK pathway.
-
Mutations in the drug target: Acquired mutations in the kinase domains of PI3K or mTOR can prevent the binding of the inhibitor, rendering it ineffective.[2]
-
Metabolic reprogramming: Cancer cells may alter their metabolic processes, for example by increasing glycolysis, to survive treatment with PI3K/mTOR inhibitors.[4][5]
-
Upregulation of c-Myc: The oncoprotein c-Myc can be activated downstream of the PI3K/mTOR pathway, and its upregulation has been implicated in resistance.[6]
-
Loss of tumor suppressors: Loss of function of tumor suppressors like PTEN can lead to pathway reactivation and resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.
Q4: How can I determine if my cell line is resistant to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value of this compound in your cell line compared to the parental, sensitive cell line. This is usually determined through cell viability or proliferation assays. An increase in the IC50 of more than three-fold is often considered an indication of resistance.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential resistance to this compound in your cell line experiments.
Problem 1: Decreased or Loss of this compound Efficacy in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on your suspected resistant cell line and compare the IC50/GI50 value to the parental cell line. A significant shift to the right indicates resistance. 2. Sequence Target Genes: Sequence the kinase domains of PI3K catalytic subunits (e.g., PIK3CA) and MTOR to identify potential drug-resistance mutations. 3. Analyze Bypass Pathways: Use western blotting to assess the activation status of key proteins in parallel signaling pathways, such as p-ERK in the MAPK pathway. Increased activation in resistant cells may indicate a bypass mechanism. 4. Investigate Metabolic Changes: Assess the glycolytic rate of your resistant cells compared to parental cells. Increased lactate production or glucose uptake could suggest metabolic reprogramming.[4][5] |
| Suboptimal Experimental Conditions | 1. Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment. 2. Optimize Cell Seeding Density: Cell density can influence drug sensitivity. Ensure consistent and optimal seeding densities across experiments. 3. Check Assay Conditions: Verify the parameters of your cell viability assay (e.g., incubation time, reagent concentrations) are appropriate and consistent. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures. |
Problem 2: Inconsistent or Unreliable Western Blot Results for PI3K/mTOR Pathway Analysis
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | 1. Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies. Check the manufacturer's recommendations for optimal antibody concentrations. 2. Use Phospho-Specific Antibodies Correctly: When probing for phosphorylated proteins, ensure you are using appropriate lysis buffers containing phosphatase inhibitors. |
| Suboptimal Protein Extraction or Electrophoresis | 1. Optimize Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure protein integrity. 2. Ensure Complete Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Incorrect Loading Controls | 1. Choose Appropriate Loading Controls: Select a loading control (e.g., GAPDH, β-actin, or β-tubulin) that is not affected by this compound treatment in your cell line. |
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Parameter | Cell Line | Value | Description |
| IC50 | A2058 (Melanoma) | 61.9 nM | Inhibition of S6 phosphorylation at Ser235/236 after 1-hour incubation.[1] |
| Mean GI50 | Panel of 44 Cancer Cell Lines | 426 nM | Inhibition of cell growth.[1][3] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is a general guideline and may require optimization for your specific cell line.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor and Passage: Continuously monitor the cells for growth and viability. Passage the cells as they reach confluence, always maintaining the selective pressure of this compound.
-
Establish a Resistant Population: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Phenotype: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and compare it to the parental cell line.
-
Cryopreservation: Freeze down aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blotting for PI3K/mTOR Pathway Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6 (Ser235/246), S6, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for generating and characterizing this compound resistant cells.
Caption: A logical approach to troubleshooting this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 3. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to PI3K/mTOR inhibition is associated with mitochondrial DNA mutation and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to PI3K/mTOR inhibition is associated with mitochondrial DNA mutation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of PQR530 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving optimal and consistent results when administering the dual pan-PI3K/mTORC1/2 inhibitor, PQR530, orally to mice. While this compound is reported to have good oral bioavailability, this guide will help address common challenges that may lead to suboptimal exposure in experimental settings.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor oral bioavailability in mice?
A1: Contrary to the premise of poor oral bioavailability, published preclinical data indicate that this compound has good oral bioavailability and excellent brain penetration in mice.[3][4][6][7] Studies in C57BL/6J mice have shown dose-proportional pharmacokinetics, with a maximum plasma concentration (Cmax) reached within 30 minutes of oral administration.[1][3] However, experimental variability can arise from several factors, including formulation, administration technique, and animal-specific physiology. This guide aims to help you troubleshoot and optimize your experimental protocol to ensure consistent and effective oral delivery.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, ATP-competitive dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3][5] By inhibiting these key kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for many cellular processes like cell growth, proliferation, survival, and motility.[3][5] Dysregulation of this pathway is a common feature in many cancers.[3][5]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Pharmacokinetic studies of this compound in male C57BL/6J mice following a single oral dose have been reported. The key parameters are summarized in the table below.
Troubleshooting Guide
This section addresses specific issues researchers might encounter that could lead to the appearance of poor oral bioavailability of this compound.
Issue 1: Inconsistent or low plasma concentrations of this compound after oral gavage.
-
Possible Cause 1: Improper Formulation. this compound, like many small molecule inhibitors, may have limited aqueous solubility. Using an inappropriate vehicle can lead to poor dissolution, precipitation in the gastrointestinal tract, and consequently, low absorption.
-
Solution: Utilize a recommended formulation vehicle. Two common protocols are provided below. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. For some formulations, sonication may be necessary to aid dissolution.[2]
-
-
Possible Cause 2: Administration Technique. Incorrect oral gavage technique can lead to dosing errors, aspiration, or esophageal irritation, all of which can affect the absorption of the compound.
-
Solution: Ensure that personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes and verify the correct placement before administering the formulation. Fasting the animals for a few hours before dosing can sometimes help reduce variability in gastric emptying and absorption, but this should be tested for its impact on the specific experimental model.[8]
-
-
Possible Cause 3: Animal-to-Animal Variability. Individual differences in gastrointestinal physiology, metabolism, and health status can contribute to variability in drug absorption.[8]
-
Solution: Increase the number of animals per group to improve the statistical power and accuracy of your pharmacokinetic measurements, especially at earlier time points where absorption variability can be highest.[8] Ensure all animals are healthy and of a consistent age and weight.
-
Issue 2: this compound appears to have lower than expected efficacy in our in vivo tumor model.
-
Possible Cause 1: Suboptimal Dosing Regimen. The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations of this compound in the tumor tissue.
-
Solution: Refer to published studies for effective dosing regimens of this compound in various xenograft models.[1][3] A typical efficacious dose has been reported at 50 mg/kg, administered orally once daily.[1][3] It may be necessary to perform a dose-response study to determine the optimal dose for your specific cancer model.
-
-
Possible Cause 2: Insufficient Target Engagement. Even with adequate plasma concentrations, the drug may not be reaching the tumor tissue at a high enough concentration or for a sufficient duration to inhibit the PI3K/mTOR pathway effectively.
-
Solution: Conduct pharmacodynamic studies to assess target engagement in tumor tissue. This can be done by measuring the phosphorylation levels of downstream effectors of the PI3K/mTOR pathway, such as AKT (pSer473) and S6 ribosomal protein (pSer235/236), in tumor lysates at various time points after this compound administration.[2][4][5]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6J Mice
| Parameter | Plasma | Brain |
| Dose | 50 mg/kg (oral) | 50 mg/kg (oral) |
| Cmax | 7.8 µg/mL | 112.6 µg/mL |
| Tmax | 30 minutes | 30 minutes |
| t1/2 | ~5 hours | ~5 hours |
| Data sourced from published preclinical studies.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
This protocol is suitable for oral and intraperitoneal injections and yields a suspended solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by adding each solvent one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex the mixture thoroughly.
-
If precipitation or phase separation occurs, use an ultrasonic bath to aid in the formation of a homogeneous suspension.[2]
-
Visually inspect the suspension for homogeneity before each administration.
-
Protocol 2: Preparation of this compound Formulation (Clear Solution)
This protocol is designed to yield a clear solution, which may improve absorption by ensuring the drug is fully dissolved.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD solution.
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).
-
Vortex thoroughly until a clear solution is obtained.[2]
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PQR530 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of PQR530 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor of Class I PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) kinases.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K isoforms (α, β, γ, δ) and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and other diseases, thereby inhibiting cell growth, proliferation, and survival.[2]
Q2: How can I confirm that this compound is engaging its target in my cells?
Target engagement of this compound in cells can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly measures the binding of this compound to its target proteins (PI3K and mTOR) in intact cells by assessing ligand-induced thermal stabilization.[3][4]
-
In-Cell Western™ (ICW) or Western Blotting: These immunoassays can be used to measure the inhibition of downstream signaling pathways. A key indicator of this compound target engagement is a decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236), which are downstream effectors of mTORC2 and mTORC1, respectively.[1]
Q3: What are the expected downstream effects of this compound treatment?
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/mTOR pathway. This includes the inhibition of Akt phosphorylation at serine 473 (pAkt S473) and the phosphorylation of the S6 ribosomal protein at serine 235/236 (pS6 S235/236).[1]
Q4: How can I investigate potential off-target effects of this compound?
While this compound is a selective inhibitor, assessing off-target effects is crucial. This can be approached by:
-
Proteome-wide CETSA (CETSA MS): This unbiased method can identify other proteins that are thermally stabilized by this compound, indicating potential off-target binding.[5]
-
Activity-Based Protein Profiling (ABPP): This technique can be used to identify other enzymes that are inhibited by this compound.[6][7]
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[8][9]
Quantitative Data Summary
The following tables summarize the reported potency of this compound.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Target/Assay | Value | Cell Line | Reference |
| PI3Kα (Kd) | 0.84 nM | - | [1] |
| mTOR (Kd) | 0.33 nM | - | [1] |
| pAkt (S473) Inhibition (IC50) | 0.07 µM | A2058 Melanoma | [1] |
| pS6 (S235/236) Inhibition (IC50) | 0.07 µM | A2058 Melanoma | [1] |
| Mean Growth Inhibition (GI50) | 426 nM | Panel of 44 Cancer Cell Lines | [1] |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: CETSA experimental workflow for this compound.
Caption: In-Cell Western workflow for this compound.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Question | Possible Cause | Troubleshooting Steps |
| No thermal shift observed with this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low for effective target stabilization. 2. Incorrect heating temperature or duration: The heat shock may be too harsh, denaturing all protein, or too mild, causing no denaturation. 3. Inefficient cell lysis: Incomplete lysis can lead to loss of soluble protein. 4. Antibody issues (for Western blot detection): The antibody may not be specific or sensitive enough. | 1. Perform a dose-response experiment (Isothermal Dose-Response Fingerprint - ITDRF) to determine the optimal concentration of this compound.[4] 2. Optimize the heating temperature and duration by running a temperature gradient to determine the Tagg (aggregation temperature) of the target protein.[10] 3. Ensure the lysis buffer is appropriate for your cell type and that lysis is complete. 4. Validate the primary antibody for specificity and sensitivity. |
| High variability between replicates. | 1. Uneven heating: Inconsistent temperature across samples. 2. Inconsistent cell number: Variation in the number of cells per well. 3. Pipetting errors: Inaccurate liquid handling. | 1. Use a thermal cycler with good temperature uniformity. 2. Ensure a single-cell suspension and accurate cell counting before seeding. 3. Use calibrated pipettes and be consistent with pipetting technique. |
| Unexpected destabilization of the target protein. | 1. Compound-induced conformational change: this compound binding might induce a less thermally stable conformation of the target protein. | 1. This can be a valid result and indicates target engagement. Further validation with downstream assays is recommended. |
In-Cell Western™ (ICW)
| Question | Possible Cause | Troubleshooting Steps |
| High background signal. | 1. Insufficient blocking: Non-specific antibody binding. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking buffer (e.g., non-fat dry milk or BSA).[11] 2. Titrate both primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[11] 3. Increase the number and duration of wash steps.[11] |
| Weak or no signal for pAkt or pS6. | 1. Low basal phosphorylation: The signaling pathway may not be sufficiently active in your cell line under basal conditions. 2. Ineffective fixation/permeabilization: Antibodies cannot access the intracellular targets. 3. Primary antibody not working. 4. This compound concentration too high: Complete inhibition of the signal. | 1. Stimulate the cells with a growth factor (e.g., insulin or EGF) to increase basal phosphorylation before this compound treatment. 2. Optimize fixation (e.g., formaldehyde) and permeabilization (e.g., Triton X-100 or methanol) conditions for your cell type and antibodies.[12] 3. Validate the primary antibody using a positive control (e.g., lysate from stimulated cells). 4. Perform a dose-response curve to observe the inhibitory effect over a range of this compound concentrations. |
| Uneven signal across the plate ("edge effects"). | 1. Uneven cell seeding: More cells in the outer wells. 2. Evaporation from outer wells. | 1. After seeding, let the plate sit at room temperature for 30-60 minutes before placing it in the incubator to allow for even cell distribution.[12] 2. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. |
| Signal saturation. | 1. Primary or secondary antibody concentration too high. 2. Over-stimulation of the pathway. | 1. Reduce the concentration of the antibodies. 2. Reduce the concentration or duration of the growth factor stimulation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Seal the plate securely.
-
Place the plate in a thermal cycler and heat the cells to a specific temperature (determined from a prior melt-curve experiment, typically around the Tagg of the target protein) for 3 minutes.[10] A non-heated control plate should be kept at room temperature.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[13]
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the presence of the target proteins (PI3K, mTOR) in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
A higher amount of soluble target protein in the this compound-treated samples compared to the vehicle control at the heated temperature indicates target engagement.
-
In-Cell Western™ (ICW) Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled imaging plate and allow them to adhere overnight.
-
If necessary, serum-starve the cells and then stimulate with a growth factor to induce pathway activation.
-
Treat the cells with a dose range of this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).
-
Block the cells with a suitable blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer or 5% BSA in PBST) for 1.5 hours at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-pAkt S473 and mouse anti-pS6 S235/236) in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells five times with PBST.
-
Dilute the fluorescently labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Normalization (Optional but Recommended):
-
A cell staining dye (e.g., CellTag™ 700 Stain) can be added with the secondary antibodies to normalize for cell number.
-
-
Imaging and Analysis:
-
Wash the cells five times with PBST and once with PBS.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for each well. Normalize the signal of the target protein to the cell number stain. Plot the normalized intensity against the this compound concentration to generate a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compensatory Signaling After PQR530 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PQR530, a potent dual pan-PI3K/mTORC1/2 inhibitor. The information provided here will help address common issues related to compensatory signaling that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2)[1]. Its primary mechanism of action is the direct inhibition of the kinase activity of PI3K and mTOR, leading to the suppression of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers[1]. This compound has been shown to inhibit the phosphorylation of downstream effectors such as Akt (protein kinase B) at Ser473 and ribosomal protein S6[1].
Q2: What is compensatory signaling in the context of this compound treatment?
Compensatory signaling refers to the activation of alternative signaling pathways that can bypass the inhibitory effects of this compound, leading to therapeutic resistance. When the PI3K/mTOR pathway is blocked, cancer cells can adapt by upregulating other pro-survival pathways to maintain their growth and proliferation. A common compensatory mechanism observed with PI3K/mTOR inhibitors is the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Q3: What is the most common compensatory signaling pathway activated in response to this compound?
The most frequently observed compensatory mechanism upon inhibition of the PI3K/mTOR pathway is the feedback activation of the MAPK/ERK pathway. This can occur through the upregulation of receptor tyrosine kinases (RTKs), which in turn activate Ras and the downstream MEK-ERK cascade. This feedback loop can attenuate the anti-proliferative effects of this compound.
Q4: Should I consider combination therapy when using this compound?
Yes, due to the activation of compensatory signaling pathways, combination therapy is a rational approach to enhance the efficacy of this compound and overcome resistance. Co-targeting the PI3K/mTOR pathway with a MEK inhibitor has shown synergistic effects in preclinical models of various cancers, including colorectal and lung cancer. This dual blockade can prevent the feedback activation of the MAPK/ERK pathway and lead to more profound and durable anti-tumor responses.
Q5: Where can I find information on the anti-tumor activity of this compound in different cancer cell lines?
This compound has demonstrated inhibitory activity against a broad panel of cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various cancer cell lines.
Data Presentation
Table 1: this compound IC50 and GI50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | GI50 (nM) |
| A2058 | Melanoma | 0.07 (for p-Akt/p-S6 inhibition) | - |
| Panel of 44 cancer cell lines | Various | - | 426 (mean) |
| U87 | Glioblastoma | 7.104 | - |
| U251 | Glioblastoma | 11.986 | - |
Note: IC50 values can vary depending on the assay conditions and the specific endpoint measured (e.g., inhibition of phosphorylation vs. cell viability).
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound for your cell line. Refer to published IC50 values (see Table 1) as a starting point and perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Issues with Antibody or Western Blotting Protocol.
-
Solution: Verify the specificity and quality of your p-Akt (Ser473) antibody. Include positive and negative controls in your Western blot experiment. Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
-
-
Possible Cause 3: Rapid Feedback Activation.
-
Solution: In some cell lines, feedback mechanisms can lead to a transient or incomplete suppression of p-Akt. Consider analyzing p-Akt levels at earlier time points after this compound treatment.
-
Problem 2: My cells are undergoing apoptosis even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Some cell lines are highly dependent on the PI3K/mTOR pathway for survival and are therefore very sensitive to its inhibition. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and treatment duration for your experiments.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is a selective inhibitor, off-target effects can occur at higher concentrations. Ensure you are working within the recommended concentration range. If apoptosis is not the intended outcome of your experiment, consider using a lower concentration or a shorter treatment time.
-
Problem 3: I observe an increase in phosphorylated ERK (p-ERK) levels after this compound treatment.
-
Observation: This is a classic example of compensatory signaling.
-
Explanation: Inhibition of the PI3K/mTOR pathway by this compound can lead to the upregulation of receptor tyrosine kinases (RTKs) and subsequent activation of the Ras/MEK/ERK pathway as a survival mechanism.
-
Recommendation:
-
Confirm the finding: Perform a time-course and dose-response experiment to characterize the kinetics and magnitude of p-ERK activation.
-
Investigate the mechanism: Analyze the phosphorylation status of upstream RTKs (e.g., EGFR, HER2) to determine if they are involved in the feedback loop.
-
Consider combination therapy: To counteract this resistance mechanism, consider combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib).
-
Experimental Protocols
Western Blotting for Phosphorylated and Total Akt and ERK
This protocol is designed to assess the phosphorylation status of Akt and ERK, key nodes in the PI3K/mTOR and MAPK pathways, respectively.
1. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate) and determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt, rabbit anti-p-ERK Thr202/Tyr204, rabbit anti-ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunoprecipitation (IP) for Receptor Tyrosine Kinases (RTKs)
This protocol can be used to enrich for specific RTKs (e.g., EGFR, HER2) to analyze their phosphorylation status or interaction with other proteins.
1. Cell Lysis:
- Use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads.
- Incubate the pre-cleared lysate with the primary antibody against the RTK of interest overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.
- Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using antibodies against the RTK itself or phospho-tyrosine to assess its activation state.
Kinase Assay for ERK Activity
This protocol provides a general workflow for measuring the kinase activity of ERK.
1. Immunoprecipitation of ERK:
- Immunoprecipitate ERK from cell lysates as described in the IP protocol above using an anti-ERK antibody.
2. Kinase Reaction:
- Wash the immunoprecipitated ERK beads with kinase assay buffer.
- Resuspend the beads in kinase assay buffer containing a specific ERK substrate (e.g., myelin basic protein or a peptide substrate) and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
3. Detection of Substrate Phosphorylation:
- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the reaction mixture by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate. Alternatively, radiolabeled ATP ([γ-³²P]ATP) can be used, and the phosphorylated substrate can be detected by autoradiography.
Visualizations
Caption: Mechanism of action of this compound, a dual PI3K/mTOR inhibitor.
Caption: Compensatory activation of the MAPK/ERK pathway following this compound treatment.
Caption: Experimental workflow for investigating compensatory signaling.
References
PQR530 Technical Support Center: Storage & Handling
This guide provides best practices for the long-term storage, handling, and stability assessment of PQR530, a potent dual pan-PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound as a solid (powder)?
As a solid, this compound is stable for up to three years when stored at -20°C.[1][2] Before use, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, which could introduce moisture and accelerate degradation.[3] Upon receipt, even if shipped at ambient temperature, the product should be stored at -20°C for maximum long-term stability.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[3][5][6] For long-term storage, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots tightly sealed at -80°C for up to two years or at -20°C for up to one year.[7] When preparing solutions, ensure you are using fresh, anhydrous-grade DMSO, as contaminating moisture can reduce the compound's solubility and stability.[2][3]
Q3: My this compound powder was briefly left at room temperature. Is it still viable?
Small molecule inhibitors like this compound are generally stable for the duration of shipping and normal handling at ambient temperatures.[3][4] If the compound was left at room temperature for a short period (e.g., overnight), it is unlikely to have significantly degraded. However, for optimal long-term stability, it should be stored at the recommended temperature of -20°C as soon as possible.[3]
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may manifest as precipitation, cloudiness, or a change in color. The most definitive way to assess degradation is to check the compound's purity and integrity using an analytical method like High-Performance Liquid Chromatography (HPLC), as detailed in the protocol below.
Q5: Can I make serial dilutions of my this compound DMSO stock directly into an aqueous buffer?
This is generally not recommended. Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.[3] The best practice is to perform initial serial dilutions in DMSO to lower the concentration before introducing the final, small volume into your aqueous medium.[3]
This compound Storage Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Maximum Stability Period | Source |
| Solid (Powder) | N/A | -20°C | 3 Years | [1][2] |
| Solution | DMSO | -80°C | 2 Years | [7] |
| Solution | DMSO | -20°C | 1 Year | [1][2][7] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general methodology for assessing the purity and stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the purity of a this compound sample and detect potential degradation products.
Materials:
-
This compound sample (solid or stock solution in DMSO)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute this stock solution to a final concentration of 10-20 µg/mL using a 50:50 mixture of Acetonitrile and water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm and 290 nm[5]
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 Acetonitrile:water) to ensure the system is clean.
-
Inject the prepared this compound sample.
-
Run the gradient program and collect the data.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all detected peaks.
-
Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100
-
The presence of new, significant peaks compared to a reference standard indicates degradation.
-
Visual Workflow & Diagrams
This compound Signaling Pathway Inhibition
The following diagram illustrates the position of this compound as a dual inhibitor in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[8][9][10]
Decision Workflow for this compound Storage
This workflow guides researchers to the appropriate storage conditions based on the sample's form and intended duration of storage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. captivatebio.com [captivatebio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PQR-530 | 1927857-61-1 | PI3K | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mTOR and PI3K/mator Inhibitors: PQR530 vs. Rapamycin and Everolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual pan-PI3K/mTORC1/2 inhibitor, PQR530, with the established mTORC1 inhibitors, rapamycin and everolimus. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound distinguishes itself from rapamycin and everolimus through its dual mechanism of action, targeting both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2. In contrast, rapamycin and its analog everolimus are primarily allosteric inhibitors of mTORC1. This broader inhibitory profile suggests this compound may overcome some of the resistance mechanisms associated with mTORC1-selective inhibitors. Furthermore, preclinical data indicates that this compound possesses excellent brain permeability, a significant advantage over the poor brain penetration of rapamycin and everolimus.
Mechanism of Action
-
This compound: A potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor. It targets all PI3K isoforms and both mTOR complexes, thereby comprehensively blocking the PI3K/AKT/mTOR signaling pathway.[1][2][3]
-
Rapamycin: An allosteric inhibitor of mTORC1.[4] It forms a complex with the intracellular receptor FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5] While primarily targeting mTORC1, prolonged exposure to rapamycin can also inhibit the assembly and function of mTORC2 in some cell types.[5]
-
Everolimus: A derivative of rapamycin, everolimus shares the same core mechanism of action, acting as an allosteric inhibitor of mTORC1 by forming a complex with FKBP12.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, rapamycin, and everolimus. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | Potency (nM) | Source |
| This compound | PI3Kα | Dissociation Constant (Kd) | 0.84 | [1][2] |
| mTOR | Dissociation Constant (Kd) | 0.33 | [1][2] | |
| Rapamycin | mTOR | IC50 (HEK293 cells) | ~0.1 | [4] |
| Everolimus | FKBP12 | IC50 | 1.6 - 2.4 |
Note: IC50 and Kd values are measures of inhibitory potency; a lower value indicates higher potency.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Potency | Source |
| This compound | A2058 Melanoma | Western Blot | p-PKB/Akt (S473) Inhibition | IC50: 70 nM | [1][2] |
| A2058 Melanoma | Western Blot | p-S6 (S235/236) Inhibition | IC50: 70 nM | [1][2] | |
| 44 Cancer Cell Lines | Cell Growth | Growth Inhibition | Mean GI50: 426 nM | [1][2] | |
| Rapamycin | T98G Glioblastoma | Cell Viability | Cell Viability | IC50: 2 nM | [4] |
| U87-MG Glioblastoma | Cell Viability | Cell Viability | IC50: 1 µM | [4] | |
| U373-MG Glioblastoma | Cell Viability | Cell Viability | IC50: >25 µM | [4] | |
| Everolimus | MCF7 Breast Cancer | Cell Viability | Cell Viability | IC50: 29.1 ± 1.4 nM (high glucose) | [7] |
| MDA-MB-231 Breast Cancer | Cell Viability | Cell Viability | IC50: >50 nM (high glucose) | [7] | |
| T47D Breast Cancer | Cell Viability | Cell Viability | IC50: >50 nM (high glucose) | [7] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values in cellular assays can vary significantly between cell lines due to differing genetic backgrounds and signaling pathway dependencies.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of inhibitors against PI3K and mTOR kinases.
-
Reagents and Materials:
-
Purified recombinant human PI3K isoforms or mTOR kinase.
-
Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Kinase assay buffer (typically containing HEPES, MgCl2, DTT, and BSA).
-
Test compounds (this compound, rapamycin, everolimus) at various concentrations.
-
Detection reagents (e.g., scintillation fluid for radiolabeled assays, or antibodies for ELISA-based methods).
-
-
Procedure: a. The kinase reaction is initiated by combining the kinase, substrate, and test compound in the kinase assay buffer. b. The reaction is started by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration. c. The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA). d. The amount of product formed is quantified using a suitable detection method. For radiolabeled assays, this involves measuring the incorporation of the radiolabel into the substrate. For non-radiolabeled assays, methods like ELISA or fluorescence polarization can be used. e. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/CCK-8 General Protocol)
This protocol outlines a general procedure for assessing the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (this compound, rapamycin, everolimus) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer).
-
Microplate reader.
-
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours). c. Following the incubation period, the MTT or CCK-8 reagent is added to each well. d. The plates are incubated for a further period (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells into a colored formazan product. e. For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. f. The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8). g. The cell viability is expressed as a percentage of the untreated control, and the GI50 or IC50 value is determined.
Mouse Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of the inhibitors.
-
Reagents and Materials:
-
Procedure: a. A suspension of cancer cells in an appropriate vehicle is subcutaneously or orthotopically injected into the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. The mice are then randomized into treatment and control groups. d. The treatment group receives the test compound at a specified dose and schedule, while the control group receives the vehicle. e. Tumor volume is measured regularly (e.g., twice weekly) using calipers. f. Body weight and general health of the mice are also monitored. g. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). h. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 9. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Characterization of a xenograft model of human ovarian carcinoma which produces ascites and intraabdominal carcinomatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PQR530 and BEZ235 in Oncology Research
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical target for drug development due to its frequent dysregulation in various malignancies. This guide provides a detailed comparison of two notable dual PI3K/mTOR inhibitors: PQR530 and BEZ235 (NVP-BEZ235). While both compounds target the same crucial pathway, their distinct pharmacological profiles and developmental trajectories warrant a close examination for researchers and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | BEZ235 |
| Primary Targets | Dual pan-PI3K and mTORC1/2 inhibitor | Dual pan-class I PI3K and mTOR inhibitor |
| Potency | Subnanomolar Kd toward PI3Kα (0.84 nM) and mTOR (0.33 nM)[1][2] | Potent inhibitor of PI3K and mTOR |
| Brain Penetrance | Excellent brain penetration[1][3][4][5][6][7] | Information not readily available |
| Bioavailability | Good oral bioavailability[1][3][4][5][6] | Variable and non-proportional bioavailability with an older formulation[8] |
| Clinical Development | Preclinical development as of 2017[4][7] | Development halted in some oncology indications due to toxicity and lack of efficacy[9][10] |
Efficacy in Cancer Cell Lines: A Comparative Overview
Both this compound and BEZ235 have demonstrated anti-proliferative activity across a range of cancer cell lines. However, their efficacy can vary depending on the specific genetic context of the cancer cells, such as the presence of PIK3CA mutations or HER2 amplification.
This compound Efficacy Data
This compound has shown potent inhibitory activity against the growth of a panel of 44 cancer cell lines, with a mean GI50 of 426 nM[1][2][6]. In A2058 melanoma cells, it inhibited the phosphorylation of downstream effectors PKB (pSer473) and S6 (pSer235/236) with an IC50 of 0.07 µM[1][2][6].
| Cell Line | Cancer Type | Metric | Value | Reference |
| A2058 | Melanoma | IC50 (pPKB, pS6) | 0.07 µM | [1][2][6] |
| 44 Cancer Cell Lines | Various | Mean GI50 | 426 nM | [1][2][6] |
| OVCAR-3 (Xenograft) | Ovarian Cancer | Efficacy | Demonstrated | [1][3] |
| SUDHL-6 (Xenograft) | Lymphoma | Tumor Growth | Significantly decreased | [4][7] |
| RIVA (Xenograft) | Lymphoma | Tumor Growth | Significantly decreased | [4][7] |
BEZ235 Efficacy Data
BEZ235 has been extensively studied in various cancer cell lines, showing particular efficacy in those with HER2 amplification and/or PIK3CA mutations[11]. It has been shown to induce cell cycle arrest and apoptosis[12][13][14]. However, its clinical activity has been modest and often accompanied by significant toxicity[9][10].
| Cell Line | Cancer Type | Metric | Value | Reference |
| Breast Cancer Panel | Breast Cancer | Effect | Selective cell death in HER2 amplified and/or PIK3CA mutant lines | [11] |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | Effect | Attenuated cell proliferation, synergistic effect with cisplatin | [15] |
| K562/A (Doxorubicin-resistant) | Leukemia | Effect | Decreased viability, G0/G1 arrest, increased apoptosis | [13] |
| Prostate Cancer Panel | Prostate Cancer | EC50 | 6.10 - 53.82 nM | [16] |
| BT474 (Trastuzumab-resistant) | Breast Cancer | Effect | Potent antitumor activity in xenografts | [17] |
Signaling Pathway Inhibition
Both this compound and BEZ235 are ATP-competitive inhibitors that target the kinase activity of PI3K and mTOR[1][12][15]. This dual inhibition is designed to overcome the feedback activation of PI3K that can occur with mTOR-only inhibitors[9][17].
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound and BEZ235.
Experimental Protocols
The evaluation of this compound and BEZ235 efficacy relies on a set of standard in vitro and in vivo assays. Below are generalized methodologies based on the cited literature.
Cell Viability and Proliferation Assays
A common method to assess the anti-proliferative effects of these inhibitors is the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: General workflow for assessing cell viability after inhibitor treatment.
Western Blotting for Pathway Analysis
To confirm the mechanism of action, western blotting is used to measure the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound or BEZ235 for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of proteins like AKT, S6K, and 4E-BP1.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
The anti-tumor efficacy of these compounds in a living organism is often evaluated using xenograft models.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess pathway inhibition in the tumor tissue.
Conclusion
Both this compound and BEZ235 are potent dual inhibitors of the PI3K/mTOR pathway with demonstrated anti-cancer activity in preclinical models. This compound appears to be a newer generation compound with favorable properties such as good oral bioavailability and excellent brain penetrance[1][3][4][5][6][7]. In contrast, the clinical development of BEZ235 has been hampered by issues of toxicity and modest efficacy, leading to the termination of some trials[9][10]. For researchers investigating PI3K/mTOR pathway inhibition, this compound may represent a more promising therapeutic candidate for further investigation, particularly for central nervous system malignancies due to its ability to cross the blood-brain barrier. The choice between these inhibitors for preclinical studies will depend on the specific research question, cancer model, and desired pharmacological properties.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrr.com [ijrr.com]
- 17. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PQR530 and Other Brain-Penetrant PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers, particularly in aggressive brain tumors like glioblastoma, has made it a prime target for therapeutic intervention.[2][3] However, the blood-brain barrier (BBB) presents a formidable challenge, limiting the efficacy of many systemic cancer therapies. This has driven the development of a new generation of brain-penetrant PI3K inhibitors designed to reach intracranial targets.
This guide provides an objective comparison of PQR530, a potent dual PI3K/mTOR inhibitor, with other notable brain-penetrant PI3K inhibitors that have advanced to preclinical and clinical development. The comparison focuses on biochemical potency, cellular activity, pharmacokinetic properties, and clinical status, supported by experimental data.
Overview of Compared Inhibitors
This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor that targets both the class I PI3K isoforms and the mTORC1/2 complexes.[4][5] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the signaling pathway.[1] For comparison, this guide includes Paxalisib (GDC-0084), another dual PI3K/mTOR inhibitor specifically developed for brain cancers, alongside pan-PI3K inhibitors like Buparlisib and Copanlisib, which also exhibit central nervous system (CNS) penetration. Gedatolisib, a potent dual PI3K/mTOR inhibitor, is also included, though its brain penetration characteristics are less established in publicly available data.
Table 1: General Characteristics of Brain-Penetrant PI3K Inhibitors
| Inhibitor | Other Names | Mechanism of Action | Highest Development Stage (Brain Tumors) |
| This compound | - | Dual pan-PI3K / mTORC1/2 Inhibitor | Preclinical[4][6] |
| Paxalisib | GDC-0084, RG7666 | Dual PI3K / mTOR Inhibitor | Phase III[2][7][8] |
| Buparlisib | BKM120, NVP-BKM120 | Pan-Class I PI3K Inhibitor | Phase II[9][10] |
| Copanlisib | BAY 80-6946 | Pan-Class I PI3K Inhibitor (α, δ dominant) | Phase II (Preclinical for CNS)[11][12][13] |
| Gedatolisib | PF-05212384, PKI-587 | Dual pan-PI3K / mTOR Inhibitor | Clinical Trials (General), Preclinical (GBM)[14][15][16] |
Biochemical Potency and Selectivity
The potency of these inhibitors against their target kinases is a key determinant of their biological activity. This compound demonstrates subnanomolar affinity for PI3Kα and mTOR, establishing it as a highly potent dual inhibitor.[5] Paxalisib and Gedatolisib also show low nanomolar potency against both PI3K and mTOR.[15][17] Copanlisib is a potent pan-PI3K inhibitor with preferential activity against the α and δ isoforms, while Buparlisib inhibits all four class I isoforms in the double-digit nanomolar range.[9][18]
Table 2: In Vitro Biochemical Potency of PI3K Inhibitors (nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Assay Type |
| This compound | 0.84 | ~10 | ~10 | ~10 | 0.33 | Kd[5][19] |
| Paxalisib | 2 | 46 | 10 | 3 | 70 | Ki,app[17] |
| Buparlisib | 52 | 166 | 262 | 116 | >1000 | IC50[9] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 40 | IC50[11][18] |
| Gedatolisib | 0.4 | - | 5.4 | - | 1.6 | IC50[15] |
Note: Data are compiled from different sources and assays, which may affect direct comparability. Kd (dissociation constant) and Ki,app (apparent inhibition constant) reflect binding affinity, while IC50 (half-maximal inhibitory concentration) reflects functional inhibition.
Cellular Activity and Pathway Inhibition
The efficacy of these inhibitors is ultimately demonstrated by their ability to block signaling within cancer cells, leading to growth inhibition. This compound effectively inhibits the phosphorylation of downstream pathway markers, such as protein kinase B (PKB/Akt) and ribosomal protein S6, with a potent IC50 of 70 nM in melanoma cells.[1][5] It also shows broad anti-proliferative activity across numerous cancer cell lines, with a mean GI50 (half-maximal growth inhibition) of 426 nM.[1][5]
Table 3: Cellular Activity of PI3K Inhibitors
| Inhibitor | Cell Line(s) | Endpoint | Potency (nM) |
| This compound | A2058 Melanoma | pAkt / pS6 Inhibition (IC50) | 70[1][5] |
| 44 Cancer Cell Lines | Growth Inhibition (Mean GI50) | 426[1][5] | |
| Paxalisib | Various Glioma Lines | Growth Inhibition (IC50) | 300 - 1,100[17] |
| Buparlisib | 44 Cancer Cell Lines | Growth Inhibition (Median IC50) | 1,200[20] |
| Copanlisib | Various Tumor Lines | Growth Inhibition (Mean IC50) | 19[18] |
| Gedatolisib | MDA-361, PC3-MM2 | Growth Inhibition (IC50) | 4, 13.1[15] |
Pharmacokinetics and Brain Penetration
A critical differentiator for treating brain tumors is the ability of an inhibitor to cross the BBB. This compound was specifically developed for brain permeability and demonstrates excellent brain penetration with a brain-to-plasma ratio of approximately 1.6 in mice.[21] Paxalisib was also designed for CNS penetration and achieves a brain-to-plasma ratio of about 1.0 in patients.[3] Buparlisib is known to readily cross the BBB, which contributes to both its potential efficacy in brain tumors and certain CNS-related side effects.[20]
Table 4: Preclinical Pharmacokinetic and Brain Penetration Data
| Inhibitor | Species | Oral Bioavailability | Brain:Plasma Ratio | Key Findings |
| This compound | Mouse | Good[1] | ~1.6[21] | Rapid absorption, Cmax at 30 min in plasma and brain.[4] |
| Paxalisib | Rat | 76%[7] | ~1.0 (in patients)[3] | Mouse Kp,uu (unbound brain-to-plasma ratio) of 0.31.[7] |
| Buparlisib | - | High[22] | Readily crosses BBB[20] | Associated with dose-limiting CNS toxicities (e.g., depression).[20] |
| Copanlisib | Rat | IV formulation | - | Long half-life (6.0 hours); data on BBB penetration is limited.[18] |
| Gedatolisib | - | - | - | Failed to prevent brain metastasis in a preclinical breast cancer model.[16] |
Signaling Pathways and Experimental Workflows
To contextualize the action of these inhibitors, it is essential to visualize the PI3K/mTOR pathway and the experimental methods used to characterize these compounds.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
The characterization of these inhibitors relies on a standardized set of preclinical experiments to determine potency, efficacy, and drug disposition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO EVALUATE PI3K/mTOR INHIBITOR PAXALISIB (GDC-0084) GIVEN TO NEWLY DIAGNOSED GLIOBLASTOMA PATIENTS WITH UNMETHYLATED O6-METHYLGUANINE-METHYLTRANSFERASE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. What is Buparlisib used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gedatolisib - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor this compound effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
PQR530 Efficacy in PIK3CA-Mutant vs. Wild-Type Cells: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical efficacy of PQR530, a dual pan-PI3K/mTORC1/2 inhibitor, in the context of PIK3CA mutational status. While direct comparative studies on this compound in isogenic or diverse panels of PIK3CA-mutant versus wild-type cell lines are not extensively available in the public domain, this guide synthesizes the known preclinical data for this compound with the broader understanding of how pan-PI3K inhibitors perform in cells with and without activating PIK3CA mutations. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the PI3K/AKT/mTOR Pathway
This compound is an orally active and brain-penetrant dual inhibitor that targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway, often driven by mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K), is a frequent event in a wide range of human cancers.[2] Activating mutations in PIK3CA lead to constitutive pathway signaling, promoting tumorigenesis and, in some cases, resistance to other cancer therapies.[2] Pan-PI3K inhibitors, by targeting the core component of this pathway, are a promising therapeutic strategy for cancers harboring these mutations.
This compound: Preclinical Efficacy Overview
This compound has demonstrated potent and selective inhibition of PI3K and mTOR.[3] Preclinical studies have shown its anti-tumor activity across a variety of cancer cell lines and in in vivo models.[1][2]
Key Preclinical Data for this compound:
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | PI3Kα: 0.84 nM, mTOR: 0.33 nM | Enzymatic Assay | [1][3] |
| Cellular IC50 (pAKT & pS6) | 0.07 µM | A2058 melanoma | [1][3] |
| Mean GI50 | 426 nM | Panel of 44 cancer cell lines | [1][3] |
| In Vivo Efficacy | Significant tumor growth decrease | SUDHL-6 lymphoma, RIVA lymphoma, OVCAR-3 ovarian cancer xenografts | [2] |
While the mean GI50 value indicates broad anti-proliferative activity, the specific data for individual cell lines within the 44-cell line panel, correlated with their PIK3CA mutational status, is not publicly available.[1][3] However, based on the mechanism of action of this compound and data from other pan-PI3K inhibitors, a differential sensitivity between PIK3CA-mutant and wild-type cells is anticipated.
Expected Efficacy in PIK3CA-Mutant vs. Wild-Type Cells
Activating mutations in PIK3CA create a state of oncogene addiction, where cancer cells become highly dependent on the sustained signaling from the PI3K pathway for their growth and survival. Consequently, these cells are often more sensitive to inhibitors that target this pathway.
Studies with other pan-PI3K inhibitors, such as BEZ235 and GDC-0941, have consistently shown that cancer cell lines with PIK3CA mutations exhibit greater sensitivity (lower IC50 or GI50 values) compared to their wild-type counterparts.[4][5][6] For instance, the pan-PI3K inhibitor GDC-0941 demonstrated significantly greater efficacy in breast cancer cell lines harboring PIK3CA mutations or HER2 amplification.[6] Similarly, the dual PI3K/mTOR inhibitor BEZ235 has shown potent effects in PIK3CA-mutated cells.[4]
Therefore, it is highly probable that this compound will demonstrate enhanced efficacy in PIK3CA-mutant cancer cells. The constitutive activation of the PI3K pathway in these cells makes them more reliant on this signaling axis, rendering them more vulnerable to its inhibition. In contrast, PIK3CA wild-type cells may have alternative signaling pathways driving their proliferation, potentially leading to lower sensitivity to a PI3K/mTOR inhibitor.
Signaling Pathway and Experimental Workflow
To investigate the differential efficacy of this compound, a series of in vitro experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530: A Comparative Analysis of a Novel Dual PI3K/mTOR Inhibitor Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
PQR530, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2), has demonstrated significant preclinical activity across a range of cancer types. Its ability to cross the blood-brain barrier further distinguishes it as a promising therapeutic agent, particularly for brain tumors and central nervous system (CNS) metastases. This guide provides a comparative analysis of this compound's performance in various cancer models, alongside a review of alternative PI3K/mTOR pathway inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, γ, δ) and both mTORC1 and mTORC2.[1] This dual-inhibition mechanism is critical, as targeting only mTORC1 can lead to a feedback activation of AKT via mTORC2, potentially diminishing the drug's anti-tumor efficacy. By simultaneously blocking both PI3K and mTOR, this compound offers a more comprehensive blockade of this crucial signaling pathway, which is frequently dysregulated in cancer and drives cell growth, proliferation, survival, and metabolism.[1][2]
Preclinical Efficacy of this compound
This compound has shown promising anti-tumor effects in a variety of preclinical cancer models, including lymphoma, ovarian cancer, and melanoma.[3][4]
In Vitro Activity
In cellular assays, this compound has demonstrated potent inhibition of cell proliferation. For instance, in A2058 melanoma cells, it inhibited the phosphorylation of protein kinase B (PKB, also known as Akt) at Ser473 and ribosomal protein S6 at Ser235/236 with an IC50 value of 0.07 µM.[4] Across a panel of 44 cancer cell lines, this compound exhibited a mean GI50 (concentration for 50% of maximal inhibition of cell growth) of 426 nM.[4][5]
In Vivo Xenograft Models
Daily oral administration of this compound has been shown to significantly decrease tumor growth in mouse xenograft models of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[3] Its excellent oral bioavailability and ability to penetrate the brain make it a candidate for treating primary brain cancers and metastases.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by this compound and a general workflow for evaluating its efficacy in preclinical studies.
Caption: PI3K/mTOR signaling pathway inhibited by this compound.
Caption: General experimental workflow for preclinical evaluation.
Comparative Analysis with Alternative PI3K/mTOR Inhibitors
Several other dual PI3K/mTOR inhibitors have been evaluated in clinical trials, providing a basis for comparison. It is important to note that direct head-to-head clinical trials of this compound against these alternatives are limited. The following tables summarize available clinical trial data for comparator drugs in solid tumors and lymphomas.
Performance in Solid Tumors
| Drug Name (Alternative Name) | Cancer Type | Phase | Key Findings |
| Bimiralisib (PQR309) | Advanced Solid Tumors | I | MTD established at 80 mg once daily (continuous) and 140 mg on days 1 and 2 weekly (intermittent). One partial response was observed in a patient with head and neck squamous cell carcinoma. The intermittent schedule showed a better safety profile.[6][7][8] |
| Gedatolisib (PF-05212384) | ER+/HER2- Breast Cancer | Ib | In treatment-naïve patients, the combination of gedatolisib with palbociclib and letrozole resulted in a median Progression-Free Survival (PFS) of 12.9 months.[4] |
| Pictilisib (GDC-0941) | Advanced Solid Tumors | I | Well-tolerated with on-target pharmacodynamic activity. A partial response was seen in a patient with V600E BRAF-mutant melanoma and another with platinum-refractory ovarian cancer.[9] |
Performance in Lymphoma
| Drug Name (Alternative Name) | Cancer Type | Phase | Key Findings |
| Bimiralisib (PQR309) | Relapsed/Refractory Lymphoma | I/II | Overall Response Rate (ORR) of 14% (10% partial response, 4% complete response). The most common histologies were DLBCL and follicular lymphoma. Significant toxicity was observed with continuous dosing.[10][11][12] |
| Voxtalisib (XL765) | Relapsed/Refractory Lymphoma | II | Showed promising efficacy in follicular lymphoma with an ORR of 41.3%, but limited activity in other lymphoma subtypes.[13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of PI3K/mTOR inhibitors.
Cell Proliferation Assays (e.g., MTT/XTT)
These assays are colorimetric methods used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., total AKT, phospho-AKT, total S6, phospho-S6).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager to visualize the protein bands.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the drug (e.g., this compound) via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal weight and general health are monitored to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with potent preclinical anti-tumor activity across various cancer types, including those with CNS involvement. Its comprehensive inhibition of the PI3K/mTOR pathway represents a key advantage. While clinical data for this compound is still emerging, comparative analysis with other drugs in its class, such as bimiralisib and gedatolisib, provides a valuable context for its potential therapeutic positioning. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in different cancer patient populations. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. torqur.com [torqur.com]
- 7. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PQR530 Versus Other Pan-PI3K Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, designed to block all class I PI3K isoforms (α, β, δ, and γ), represent a broad-spectrum approach to counteract this aberrant signaling. Among the emerging candidates is PQR530, a potent, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor.[1] This guide provides a comprehensive, data-driven comparison of this compound with other notable pan-PI3K inhibitors, offering valuable insights for researchers in oncology and drug development.
Biochemical Potency: A Comparative Analysis
The cornerstone of a targeted inhibitor's efficacy lies in its biochemical potency against its intended targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of this compound and other prominent pan-PI3K inhibitors against the four class I PI3K isoforms and the related mTOR kinase. It is important to note that these values are compiled from various studies and may have been determined using different experimental assays and conditions.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| This compound | 0.84 (Kd) | ~10 (IC50) | ~10 (IC50) | ~10 (IC50) | 0.33 (Kd) | [1][2] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >5000 | MedChemExpress |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 580 | AdooQ Bioscience |
| Apitolisib (GDC-0980) | 5 | 27 | 7 | 14 | 17 (Ki) | Selleck Chemicals |
| ZSTK474 | 16 | 44 | 5 | 49 | Not Reported | [3] |
Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher potency.
Cellular Activity: Inhibiting Cancer Cell Growth
The ultimate goal of a PI3K inhibitor is to arrest the growth of cancer cells. The following table presents the growth inhibition (GI50) or cellular IC50 values of this compound and its counterparts in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| This compound | A2058 | Melanoma | 70 (p-S6 IC50) | [1][4] |
| This compound | 44 cancer cell lines | Various | 426 (mean GI50) | [4] |
| Buparlisib (BKM120) | U87MG | Glioblastoma | ~700 | Selleck Chemicals |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 950 | Selleck Chemicals |
| Apitolisib (GDC-0980) | PC3 | Prostate Cancer | 307 | Selleck Chemicals |
| ZSTK474 | 39 human cancer cell lines | Various | 320 (mean GI50) | [3] |
In Vivo Efficacy: Performance in Xenograft Models
Preclinical in vivo studies are crucial to assess the therapeutic potential of drug candidates. This compound has demonstrated significant anti-tumor activity in various mouse xenograft models.
This compound In Vivo Efficacy:
-
SUDHL-6 Lymphoma, RIVA Lymphoma, and OVCAR-3 Ovarian Cancer Xenografts: Daily oral administration of this compound resulted in a significant decrease in tumor growth.[5]
-
Pharmacokinetics: this compound exhibits dose-proportional pharmacokinetics in mice, with good oral bioavailability and excellent brain penetration. A maximum concentration in both plasma and brain is reached approximately 30 minutes after oral administration.[5]
Comparative in vivo studies have shown that pan-PI3K inhibitors can have varying degrees of efficacy depending on the tumor model and the specific genetic alterations present. For instance, the combination of GDC-0941 with docetaxel has shown synergistic effects in mouse xenograft models.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms and mTOR.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), mTOR kinase, lipid substrate (e.g., PIP2), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega), kinase assay buffer, and test inhibitors.
-
Procedure:
-
The kinase reaction is initiated by incubating the respective kinase with the lipid substrate in the kinase assay buffer.
-
Test inhibitors at various concentrations are added to the reaction mixture.
-
The reaction is started by the addition of ATP (radiolabeled or unlabeled, depending on the detection method).
-
After incubation at a specified temperature and duration, the reaction is stopped.
-
The amount of phosphorylated product (PIP3) or ADP generated is quantified. For radiolabeled assays, this can be done using thin-layer chromatography (TLC) followed by autoradiography. For ADP-Glo™ assays, luminescence is measured.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test inhibitors and incubated for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound emerges as a highly potent dual pan-PI3K/mTORC1/2 inhibitor with promising preclinical activity, both in vitro and in vivo. Its key differentiator is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for brain malignancies. While direct head-to-head comparative studies are limited, the available data suggests that this compound's potency against both PI3K and mTOR is a significant advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to other pan-PI3K inhibitors in various cancer types. This guide provides a foundational comparison to aid researchers in their ongoing efforts to combat cancer through the strategic inhibition of the PI3K signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
PQR530: Unlocking the Brain Through Superior Blood-Brain Barrier Penetration
A Comparative Guide for Researchers in Neuro-oncology and Neurodegenerative Diseases
For drug development professionals tackling diseases of the central nervous system (CNS), overcoming the blood-brain barrier (BBB) remains a formidable challenge. PQR530, a potent, orally bioavailable, dual pan-PI3K/mTORC1/2 inhibitor, has demonstrated exceptional brain penetrance in preclinical studies, setting it apart from other mTOR inhibitors.[1][2][3][4] This guide provides a comprehensive comparison of this compound's in vivo BBB penetration with relevant alternatives, supported by experimental data and detailed methodologies, to inform the design of future preclinical and clinical studies.
Quantitative Comparison of Blood-Brain Barrier Penetration
The ability of a drug to cross the BBB is a critical determinant of its efficacy in treating CNS disorders. This compound exhibits a significantly higher brain-to-plasma ratio compared to first-generation mTOR inhibitors like rapamycin and everolimus, indicating superior accumulation in the brain.
| Compound | Class | Brain-to-Plasma Ratio | Cmax (Brain) | Cmax (Plasma) | Tmax (Brain & Plasma) | Half-life (Brain & Plasma) | Species | Reference |
| This compound | Dual pan-PI3K/mTOR inhibitor | ~1.6 | 112.6 µg/mL | 7.8 µg/mL | 30 min | ~5 hours | Mouse (C57BL/6J) | [5] |
| PQR620 | mTORC1/2 inhibitor | ~1.6 | Not Reported | Not Reported | Not Reported | Not Reported | Mouse | |
| Rapamycin | mTORC1 inhibitor | 0.0057 | Not Reported | Not Reported | Not Reported | Not Reported | Mouse | |
| Everolimus | mTORC1 inhibitor | 0.016 | Not Reported | Not Reported | Not Reported | Not Reported | Mouse |
Table 1: In Vivo Blood-Brain Barrier Penetration of this compound and Comparators in Mice. This table summarizes key pharmacokinetic parameters related to the BBB penetration of this compound and other mTOR inhibitors. The significantly higher brain-to-plasma ratio of this compound highlights its enhanced ability to cross the BBB.
The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is implicated in various cancers, including brain tumors, and neurodegenerative diseases.
Figure 1: PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the key components of the PI3K/Akt/mTOR pathway and the points of inhibition by this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for in vivo validation of blood-brain barrier penetration.
In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol outlines the steps for determining the brain and plasma concentrations of a test compound following oral administration in mice.
Figure 2: Experimental Workflow. This diagram outlines the key steps in the in vivo blood-brain barrier permeability assay.
1. Animal Models:
-
Male C57BL/6J mice, 8-10 weeks old, are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before drug administration.
2. Drug Formulation and Administration:
-
This compound Formulation: A suspension of this compound is prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The solution may require sonication to achieve a uniform suspension.[1]
-
Administration: A single oral dose of the test compound is administered to the mice via oral gavage.
3. Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Following blood collection, the animals are perfused with saline to remove remaining blood from the vasculature.
-
The brain is then excised, weighed, and immediately frozen or homogenized.
4. Sample Analysis (LC-MS/MS):
-
Extraction: The test compound is extracted from plasma and brain homogenates using a suitable method such as liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentration of the test compound in the extracts is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] This involves separating the compound from endogenous matrix components on a reverse-phase column followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.[8]
5. Data Analysis:
-
The brain-to-plasma concentration ratio is calculated at each time point to assess the extent of BBB penetration.
-
Pharmacokinetic parameters such as Cmax, Tmax, and half-life in both brain and plasma are determined.
Conclusion
The experimental data clearly demonstrates that this compound possesses superior blood-brain barrier penetration capabilities compared to other mTOR inhibitors like rapamycin and everolimus. This characteristic, combined with its potent dual inhibition of PI3K and mTOR, makes this compound a highly promising candidate for the treatment of a range of CNS diseases, including brain cancers and neurodegenerative disorders. The detailed protocols provided in this guide are intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class i PI3K and mTOR Kinase [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR530 vs. Selective mTOR Inhibitors in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation has been implicated in a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, making it a prime therapeutic target. This guide provides a detailed comparison of PQR530, a dual PI3K/mTOR inhibitor, with selective mTOR inhibitors, focusing on their performance in preclinical neurodegeneration models.
Executive Summary
This compound distinguishes itself from many selective mTOR inhibitors through its dual-targeting mechanism and superior brain permeability. While traditional mTOR inhibitors like rapamycin and everolimus show promise in preclinical models, their poor brain penetration limits their therapeutic potential for neurological disorders. Second-generation, brain-penetrant selective mTOR inhibitors are in development, but comprehensive comparative data with dual inhibitors like this compound in neurodegeneration models remains limited. This compound's ability to potently inhibit both PI3K and mTOR pathways, combined with its excellent blood-brain barrier penetration, suggests a promising profile for addressing the complex pathology of neurodegenerative diseases.
Mechanism of Action
The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways.
-
This compound is an ATP-competitive dual inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2. This broad inhibition can lead to a more comprehensive blockade of the PI3K/Akt/mTOR pathway, which is often hyperactivated in neurodegenerative diseases.[1][2]
-
Selective mTOR inhibitors can be categorized as:
-
Rapalogs (e.g., Rapamycin, Everolimus): These allosteric inhibitors primarily target mTORC1. However, their inhibitory effect is incomplete, and they have limited to no direct effect on mTORC2.
-
Second-Generation mTOR Kinase Inhibitors (TORKi - e.g., AZD8055, OSI-027): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.
-
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and selective mTOR inhibitors from preclinical studies. Direct comparative studies are limited, and data should be interpreted within the context of the specific experimental models.
Table 1: In Vitro Potency
| Compound | Target(s) | IC50 / Kd | Cell Line / Assay | Reference(s) |
| This compound | PI3Kα | Kd: 0.84 nM | Enzymatic Binding Assay | [3] |
| mTOR | Kd: 0.33 nM | Enzymatic Binding Assay | [3] | |
| p-PKB (S473) / p-S6 (S235/236) | IC50: 0.07 µM | A2058 melanoma cells | [2] | |
| Rapamycin | mTORC1 (allosteric) | IC50: ~0.1 nM | Varies by cell type | [4] |
| Everolimus | mTORC1 (allosteric) | IC50: ~1-5 nM | Varies by cell type | [4] |
| AZD8055 | mTORC1/mTORC2 | IC50: 0.8 nM (mTOR) | HeLa cell immunoprecipitate | [5] |
| OSI-027 | mTORC1/mTORC2 | IC50: 22 nM (mTORC1), 65 nM (mTORC2) | Biochemical assay | [6] |
Table 2: Brain Penetration
| Compound | Brain-to-Plasma Ratio (Total) | Species | Reference(s) |
| This compound | ~1.6 | Mouse | [7] |
| Rapamycin | 0.0057 | Mouse | [7] |
| Everolimus | 0.016 | Mouse | [7] |
| AZD8055 | ~0.2 (WT mice) | Mouse | [7] |
| OSI-027 | Data not available in neurodegeneration context |
Table 3: Preclinical Efficacy in Neurodegeneration Models
| Compound | Disease Model | Key Findings | Quantitative Data | Reference(s) |
| This compound | Huntington's Disease (cell model) | Reduces mutant huntingtin (mHTT) levels and aggregates. | Data on percentage reduction not specified. | [4][8] |
| Tauopathy (P301S mouse model) | Reduces hyperphosphorylated and aggregated tau, even after pathology onset. | Intermittent dosing was sufficient to reduce tau pathology. | ||
| Rapamycin | Alzheimer's Disease (PDAPP mouse model) | Reduces Aβ42 levels and abolishes cognitive deficits. | Specific percentage reduction in Aβ42 varies between studies. | [9] |
| Alzheimer's Disease (5XFAD mouse model) | Increased Aβ plaques in one study. | |||
| Everolimus | Alzheimer's Disease (3xTg-AD mouse model) | Rescued early learning and memory deficits; decreased APP and Aβ levels. | [10][11] | |
| AZD8055 | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated disease by enhancing autophagy and reducing inflammation. | Decreased abnormal clinical behavior scores. | [12] |
| OSI-027 | Neurodegeneration Context | Limited data available in specific neurodegenerative models. |
Experimental Protocols
In Vivo Assessment of mTOR Target Engagement in Mouse Brain
Objective: To determine the extent of mTOR pathway inhibition in the brain following administration of this compound or selective mTOR inhibitors.
Methodology:
-
Animal Dosing: Administer the test compound (e.g., this compound, Rapamycin) to mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and time course.
-
Tissue Collection: At specified time points post-dosing, euthanize the mice and rapidly dissect the brain. The hippocampus and cortex are often regions of interest.
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of mTORC1 substrates (e.g., p-S6K1 Thr389, p-S6 Ser240/244, p-4E-BP1 Thr37/46) and mTORC2 substrates (e.g., p-Akt Ser473).
-
Also probe for total levels of these proteins as loading controls.
-
Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Densitometrically quantify the western blot bands and express the level of phosphorylated protein relative to the total protein.
Assessment of Autophagy in Neuronal Cells
Objective: To evaluate the induction of autophagy in neuronal cells following treatment with mTOR inhibitors.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons and treat with this compound or a selective mTOR inhibitor for a specified duration.
-
Western Blot for LC3-II:
-
Prepare cell lysates and perform Western blotting as described above.
-
Probe for LC3, a marker of autophagosomes. The conversion of LC3-I to the lipidated form, LC3-II, indicates autophagosome formation. An increase in the LC3-II/LC3-I ratio suggests autophagy induction.
-
-
p62/SQSTM1 Degradation:
-
Probe the same Western blot for p62/SQSTM1, a protein that is selectively degraded by autophagy. A decrease in p62 levels indicates increased autophagic flux.
-
-
Fluorescence Microscopy:
-
Transfect cells with a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3).
-
Under neutral pH in autophagosomes, both GFP and mCherry fluoresce (yellow puncta).
-
Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the mCherry signal persists (red puncta).
-
An increase in red puncta indicates enhanced autophagic flux.
-
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models
Objective: To assess spatial learning and memory in transgenic mouse models of Alzheimer's disease treated with mTOR inhibitors.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (Learning):
-
Mice are trained over several days to find the hidden platform from different starting locations.
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over training days indicates learning.
-
-
Probe Trial (Memory):
-
The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are measured as indicators of spatial memory.
-
-
Data Analysis: Compare the performance of treated mice to vehicle-treated control mice to assess the therapeutic effect on cognitive deficits.[13][14][15][16]
Discussion and Future Directions
The available preclinical data suggest that this compound holds significant promise as a therapeutic agent for neurodegenerative diseases. Its dual PI3K/mTOR inhibition offers a more comprehensive blockade of a key pathological pathway, and its excellent brain permeability addresses a major limitation of first-generation mTOR inhibitors.
However, several key questions remain:
-
Direct Comparative Efficacy: Head-to-head studies directly comparing this compound with second-generation, brain-penetrant selective mTOR inhibitors in various neurodegenerative models are crucial to definitively establish its relative therapeutic potential.
-
Optimal Dosing and Target Engagement: Further studies are needed to determine the optimal dosing regimen for this compound to achieve sustained target engagement in the brain while minimizing potential side effects.
-
Long-term Safety: While preclinical studies indicate good tolerability, the long-term safety profile of dual PI3K/mTOR inhibition in the context of chronic neurodegenerative diseases needs to be thoroughly evaluated.
-
Biomarker Development: Identification of reliable biomarkers to monitor target engagement and therapeutic response in the central nervous system will be critical for the clinical development of this compound and other mTOR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Aβ by immunohistochemistry [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD8055 [openinnovation.astrazeneca.com]
- 6. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-penetrant PQR620 mTOR and this compound PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Effects of intrathecal administration of everolimus in a triple transgenic mouse model of Alzheimer's disease | Ricerc@Sapienza [research.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. AZD8055 ameliorates experimental autoimmune encephalomyelitis via the mTOR/ROS/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of PQR530: A Procedural Guide for Researchers
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like PQR530, a potent dual PI3K/mTOR inhibitor, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with caution, as they may present unknown hazards. Adherence to institutional and local environmental regulations is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal Data Summary
The following table summarizes key information for the proper disposal of this compound. In the absence of specific quantitative disposal limits, this table provides qualitative data and general guidance based on the compound's properties and standard laboratory chemical waste procedures.
| Parameter | Guideline and Information | Source/Rationale |
| Chemical Name | (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine | Chemical Abstracts Service (CAS) |
| CAS Number | 1927857-61-1 | Chemical Abstracts Service (CAS) |
| Hazard Classification | Not classified as hazardous according to GHS | This compound Safety Data Sheet |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal contractor | Best practice for potent pharmaceutical compounds |
| Incompatible Materials | Strong oxidizing agents | General chemical safety guidelines |
| Container Requirements | A designated, sealed, and clearly labeled waste container | Environmental Health and Safety (EHS) guidelines |
| Labeling Requirements | "Hazardous Waste," "this compound," and the approximate concentration and quantity | EHS guidelines |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. Do not allow to enter sewers or waterways. | Standard laboratory procedure |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number.
-
As waste is added, keep a running inventory of the approximate amount.
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
4. Scheduling a Waste Pickup:
-
Once the waste container is full, or on a regular schedule as determined by your institution, contact your EHS department to arrange for a pickup.
-
Provide them with all necessary information about the waste stream, including the chemical name and quantity.
5. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces and equipment.
-
A standard laboratory detergent followed by a rinse with 70% ethanol is generally effective.
-
Dispose of all cleaning materials in the designated this compound waste container.
6. Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate should be collected and disposed of as hazardous waste in your designated this compound waste container. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
It is crucial to remember that while the provided SDS for this compound does not classify it as hazardous, its potent biological activity as a PI3K/mTOR inhibitor warrants a cautious approach to its disposal. Always err on the side of safety and treat it as a potent compound. Your institution's EHS department is the ultimate authority on chemical waste disposal and should be consulted for any specific questions or concerns. By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
Navigating the Safe Handling of PQR530: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent dual PI3K/mTOR inhibitor PQR530, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps will help in minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Area of Protection | Equipment/Control | Specification | Purpose |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI-approved | Protects against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Skin Protection | Laboratory Coat | Provides a barrier against accidental spills. | |
| Chemical-Resistant Gloves | Nitrile or other appropriate material | Prevents direct skin contact with the compound. | |
| Respiratory Protection | Fume Hood | Use when handling the solid form to avoid inhalation of dust. | |
| NIOSH-approved Respirator | Recommended if working outside of a fume hood or if dust generation is unavoidable. | ||
| Engineering Controls | Chemical Fume Hood | Essential for minimizing inhalation exposure. | |
| Eyewash Station | Must be readily accessible in case of eye contact. | ||
| Safety Shower | Must be readily accessible in case of large-scale skin contact. |
Operational Procedures for Safe Handling
General Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling this compound, especially before eating, drinking, or smoking.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Spill Management Workflow
In the event of a this compound spill, a structured and immediate response is crucial to contain the substance and mitigate any potential hazards. The following workflow provides a step-by-step guide for handling a spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for pickup. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a sealed, labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
